Product packaging for Piperazin-2-one-d6(Cat. No.:CAS No. 1219803-71-0)

Piperazin-2-one-d6

Cat. No.: B1148588
CAS No.: 1219803-71-0
M. Wt: 106.1560907
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Oxopiperazine-3,3,5,5,6,6-d6 (CAS 1219803-71-0) is a high-purity, isotopically labeled piperazinone derivative specified with a chemical purity of at least 98% and a deuterium incorporation of 98 atom % D minimum . With a molecular formula of C4H8N2O and a molecular weight of 107.16 g/mol, this stable isotope-labeled internal standard is essential for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy applications, enabling precise tracking, metabolite identification, and mechanistic studies in complex biological matrices . The compound is also recognized by the synonyms 2-Piperazinone-3,3,5,5,6,6-D6 and Piperazinone-d6 . As a key building block in organic synthesis and medicinal chemistry, it facilitates the creation of novel peptidomimetics and is integral to investigating the conformational properties of peptide structures, as demonstrated in studies of 5-oxopiperazine-2-carboxylic acid derivatives . This product is intended for research purposes as a critical tool in drug discovery, metabolism studies, and analytical method development. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2D6N2O B1148588 Piperazin-2-one-d6 CAS No. 1219803-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,5,5,6,6-hexadeuteriopiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7)/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWELDVXSEVIIGI-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(C(N1)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Piperazin-2-one-d6 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazin-2-one-d6 is the deuterated analog of piperazin-2-one, a heterocyclic organic compound. Its structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2. In this compound, the six hydrogen atoms on the carbon atoms at positions 3, 5, and 6 have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in various scientific applications, particularly in analytical chemistry and drug development, where it serves as an excellent internal standard for mass spectrometry-based quantitative analysis.

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. Consequently, the ability to accurately quantify compounds containing this moiety in complex biological matrices is of paramount importance in pharmacokinetic, pharmacodynamic, and metabolism studies. The use of a deuterated internal standard like this compound is the gold standard for such analyses, as its physicochemical properties are nearly identical to the non-deuterated analyte, ensuring similar extraction efficiency, chromatographic retention, and ionization response, thereby minimizing analytical variability and improving the accuracy and precision of the results.[1]

This technical guide provides a comprehensive overview of the chemical properties of this compound, its synthesis, and its application as an internal standard in a validated bioanalytical method.

Chemical and Physical Properties

This compound, also known by its systematic name 2-Oxopiperazine-3,3,5,5,6,6-d6, is a white powder.[1] The incorporation of six deuterium atoms significantly increases its molecular weight compared to the non-labeled counterpart, which is the basis for its utility in mass spectrometry.

Table 1: Chemical and Physical Properties of this compound and Piperazin-2-one

PropertyThis compoundPiperazin-2-one
Synonyms 2-Oxopiperazine-3,3,5,5,6,6-d62-Ketopiperazine, Piperazinone
CAS Number 1219803-71-0[1]5625-67-2[2][3]
Chemical Formula C₄H₂D₆N₂O[1]C₄H₈N₂O[2][3]
Molecular Weight 106.16 g/mol [1]100.12 g/mol [2][3]
Appearance White Powder[1]White crystalline powder
Melting Point Not available136-140 °C[2][3]
Boiling Point Not availableNot available
Solubility Not availableNot available

Synthesis of Piperazin-2-one and its Derivatives

The synthesis of the piperazin-2-one core is a well-established process in organic chemistry, with several synthetic routes available. These methods often involve the cyclization of appropriate acyclic precursors. While a specific protocol for the synthesis of 2-Oxopiperazine-3,3,5,5,6,6-d6 was not found in the searched literature, a general understanding of the synthesis of the non-deuterated analog provides a basis for its potential synthesis.

One common approach involves the reaction of ethylenediamine with an α-haloacetyl halide, followed by intramolecular cyclization. The introduction of deuterium atoms can be achieved by using deuterated starting materials or through hydrogen-deuterium exchange reactions under appropriate conditions.

A generalized synthetic pathway is illustrated below. The synthesis of the deuterated analog would likely involve the use of deuterated reagents or solvents at specific steps to achieve the desired isotopic labeling.

Synthesis_of_Piperazin-2-one reagent1 Ethylenediamine intermediate N-(2-aminoethyl)-2-chloroacetamide reagent1->intermediate Reaction reagent2 Chloroacetyl chloride reagent2->intermediate product Piperazin-2-one intermediate->product Intramolecular Cyclization

Figure 1: General synthetic scheme for Piperazin-2-one.

Application as an Internal Standard in Bioanalytical Methods

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The nearly identical chemical behavior to the unlabeled analyte allows it to compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection, leading to highly accurate and precise quantification.[4][5]

Experimental Protocol: Quantification of a Piperazin-2-one Containing Drug in Human Plasma

The following is a detailed, generalized protocol for the quantification of a hypothetical drug containing the piperazin-2-one moiety in human plasma using this compound as an internal standard. This protocol is based on common practices in bioanalytical method development and validation.[6][7][8]

1. Materials and Reagents

  • Analyte (Drug containing piperazin-2-one moiety) reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Sample_Preparation_Workflow start Start: Human Plasma Sample add_is Add Internal Standard (this compound in ACN) start->add_is vortex Vortex Mix (Protein Precipitation) add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Figure 2: Workflow for sample preparation.

4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte and internal standard from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and this compound would need to be optimized.

5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:[6][7]

  • Selectivity and Specificity

  • Linearity (Calibration Curve)

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Validation_Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

References

An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-2-one-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Piperazin-2-one-d6, a deuterated isotopologue of Piperazin-2-one. This compound serves as a valuable tool in pharmaceutical research and development, particularly in metabolic studies, pharmacokinetic assessments, and as an internal standard for mass spectrometry-based bioanalysis. The introduction of deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, enabling precise quantification and metabolic tracking.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the deuteration of a suitable precursor. A plausible and efficient synthetic route is outlined below, based on established methods for the introduction of deuterium into heterocyclic systems.[1][2]

Synthetic Scheme

A proposed synthetic pathway for this compound involves the reduction of a protected piperazine-2,6-dione precursor using a deuterium source, followed by selective deprotection and cyclization.

Synthesis_of_Piperazin_2_one_d6 cluster_0 Synthetic Pathway N-benzyl-piperazine-2,6-dione N-benzyl-piperazine-2,6-dione Deuterated_Intermediate N-benzyl-piperazin-2-one-d4 N-benzyl-piperazine-2,6-dione->Deuterated_Intermediate 1. LiAlD4, THF Piperazin-2-one-d6_Precursor N-benzyl-piperazin-2-one-d6 Deuterated_Intermediate->Piperazin-2-one-d6_Precursor 2. D2O quench This compound This compound Piperazin-2-one-d6_Precursor->this compound 3. H2, Pd/C

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of N-benzyl-piperazin-2-one-d4

  • To a stirred solution of N-benzyl-piperazine-2,6-dione (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), carefully add lithium aluminum deuteride (LiAlD4) (1.5 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlD4 by the sequential addition of D2O.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude N-benzyl-piperazin-2-one-d4.

Step 2: Debenzylation to yield this compound

  • Dissolve the crude N-benzyl-piperazin-2-one-d4 in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on charcoal (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-18 hours.

  • Monitor the debenzylation by TLC.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization to afford the final product.

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques.

Characterization Workflow

Characterization_Workflow cluster_1 Characterization Workflow Start Synthesized this compound NMR NMR Spectroscopy (1H, 13C, 2H) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Purity Purity Analysis (HPLC) Start->Purity Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis Final_Product Characterized This compound Data_Analysis->Final_Product

Caption: General workflow for the characterization of this compound.

Spectroscopic Data

The following table summarizes the expected and observed characterization data for this compound.

Analysis Technique Expected Results
Purity High-Performance Liquid Chromatography (HPLC)>98%
Identity High-Resolution Mass Spectrometry (HRMS)Calculated m/z for C4H2D6N2O [M+H]+: 107.1008. Found: Consistent with calculated value.
Structure ¹H NMR (400 MHz, DMSO-d6)Absence of signals corresponding to the protons at C3, C5, and C6 positions. A broad singlet for the two N-H protons.
¹³C NMR (100 MHz, DMSO-d6)Signals corresponding to the carbonyl carbon (C2) and the deuterated methylene carbons (C3, C5, C6).
²H NMR (61.4 MHz, DMSO)Signals confirming the presence and location of deuterium atoms.

2.2.1. Mass Spectrometry

High-resolution mass spectrometry is a critical tool for confirming the isotopic enrichment of the synthesized compound. The mass spectrum will show a molecular ion peak corresponding to the mass of Piperazin-2-one with six deuterium atoms.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be significantly simplified compared to the unlabeled analogue. The signals for the methylene protons at positions 3, 5, and 6 should be absent or significantly reduced to baseline noise, confirming successful deuteration at these positions. The only prominent signals would be from the two amine protons (N-H), which would likely appear as a broad singlet.

  • ¹³C NMR: The carbon-13 NMR spectrum will show the expected signals for the four carbon atoms in the ring. The signals for the deuterated carbons (C3, C5, and C6) may appear as multiplets due to coupling with deuterium and will have a characteristic upfield shift compared to the non-deuterated compound.

  • ²H NMR: Deuterium NMR spectroscopy provides direct evidence of the incorporation of deuterium into the molecule. The spectrum should display signals corresponding to the deuterium atoms at the C3, C5, and C6 positions, confirming the location of the isotopic labels.

Applications in Drug Development

This compound is a valuable tool for various applications in the field of drug development:

  • Metabolic Studies: It can be used to trace the metabolic fate of drug candidates containing the piperazin-2-one moiety. The deuterium label allows for the easy identification of metabolites by mass spectrometry.

  • Pharmacokinetic (PK) Studies: The deuterated compound can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to accurately quantify the concentration of the unlabeled drug in biological matrices.

  • Bioanalytical Assays: Its use as an internal standard improves the accuracy, precision, and robustness of bioanalytical methods.

Safety and Handling

This compound should be handled in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This in-depth guide provides the essential information for the synthesis and characterization of this compound, empowering researchers and scientists to utilize this important tool in their drug discovery and development endeavors.

References

Physical and chemical properties of deuterated piperazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated piperazin-2-one, a molecule of significant interest in medicinal chemistry and drug development. The strategic incorporation of deuterium in place of hydrogen can modulate the metabolic fate and pharmacokinetic profile of drug candidates, making deuterated analogues valuable tools in research. This document details the properties of both deuterated and non-deuterated piperazin-2-one, offering a comparative analysis. It also includes detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The introduction of deuterium atoms into the piperazin-2-one scaffold results in a predictable increase in its molecular weight. Other physical properties, such as melting and boiling points, are not expected to change significantly. The chemical properties are largely retained, though the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect in reactions involving the cleavage of this bond.

Table 1: Comparison of Physical and Chemical Properties

PropertyPiperazin-2-oneDeuterated Piperazin-2-one (d6)
Molecular Formula C₄H₈N₂OC₄D₆H₂N₂O
Molecular Weight 100.12 g/mol [1]Approx. 106.16 g/mol
Appearance White to light yellow crystalline powder[2]White to off-white solid
Melting Point 131-140 °CNot experimentally determined, but expected to be similar to the non-deuterated form.
Boiling Point 164 °C at 5 mmHgNot experimentally determined, but expected to be similar to the non-deuterated form.
Solubility Soluble in polar solvents and chloroform.[3][4]Expected to have similar solubility to the non-deuterated form.
Topological Polar Surface Area (TPSA) 41.1 Ų[1]41.1 Ų
LogP -1.1[1]Predicted to be similar to the non-deuterated form.

Synthesis of Deuterated Piperazin-2-one

The synthesis of deuterated piperazin-2-one can be achieved through several routes. One common approach involves the use of deuterated starting materials or reagents. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of Piperazin-2-one-d6

This protocol is adapted from general methods for the synthesis of piperazinones and the deuteration of lactams.[5]

Materials:

  • Ethyl bromoacetate

  • Ethylenediamine-d4

  • Triethylamine

  • Anhydrous toluene

  • Sodium metal

  • Absolute ethanol

Procedure:

  • N-Alkylation: In a round-bottom flask, dissolve ethylenediamine-d4 in anhydrous toluene. Add triethylamine to the solution. Slowly add ethyl bromoacetate dropwise at room temperature with stirring.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to yield pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_end Final Product start1 Ethylenediamine-d4 step1 1. N-Alkylation in Toluene start1->step1 start2 Ethyl Bromoacetate start2->step1 start3 Triethylamine start3->step1 step2 2. Reflux for Cyclization step1->step2 step3 3. Filtration and Concentration step2->step3 step4 4. Column Chromatography step3->step4 end_product This compound step4->end_product

Caption: Synthetic workflow for deuterated piperazin-2-one.

Analytical Characterization

The structure and purity of deuterated piperazin-2-one are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated positions will be absent. The remaining proton signals will appear, but their splitting patterns may be simplified due to the absence of adjacent protons.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for deuterated carbons will appear as triplets due to coupling with deuterium (spin I=1), and they will be shifted slightly upfield compared to their non-deuterated counterparts.

  • ²H NMR: The ²H (Deuterium) NMR spectrum will show signals corresponding to the deuterated positions, confirming the success of the labeling.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique to confirm the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound will be shifted to a higher m/z value corresponding to the mass of the deuterated compound (approximately 106.16 amu). The fragmentation pattern can also provide information about the location of the deuterium atoms within the molecule.

Experimental Protocol: Analytical Characterization

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized deuterated piperazin-2-one in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in a suitable solvent (e.g., methanol) for MS analysis.

  • NMR Analysis: Acquire ¹H, ¹³C, and ²H NMR spectra. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure and isotopic purity.

  • MS Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_confirmation Confirmation sample Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C, ²H) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms nmr_data Confirm Structure & Isotopic Purity nmr->nmr_data ms_data Confirm Molecular Weight & Fragmentation ms->ms_data confirmation Structure and Purity Confirmed nmr_data->confirmation ms_data->confirmation

Caption: Analytical workflow for deuterated piperazin-2-one.

Stability and Reactivity

Deuterated piperazin-2-one is expected to be a stable compound under standard storage conditions, similar to its non-deuterated analogue.[3] It may be sensitive to light and moisture.[3] The primary difference in reactivity arises from the kinetic isotope effect (KIE), where the C-D bond is cleaved more slowly than a C-H bond. This can lead to a reduced rate of metabolism if the deuterated position is a site of enzymatic oxidation, which is a key rationale for the use of deuterated compounds in drug development.

Biological Activity and Applications

Piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anthelmintic properties.[6][7][8] Piperazin-2-one itself serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients.[9] Some derivatives have shown anti-adenoviral activity.[9]

The deuteration of piperazin-2-one can be a valuable strategy in drug discovery and development for several reasons:

  • Metabolic Stability: By replacing hydrogens at metabolically labile positions with deuterium, the rate of metabolic degradation can be slowed, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and increased exposure.

  • Reduced Metabolite-related Toxicity: Deuteration can alter the metabolic pathway of a drug, potentially reducing the formation of toxic metabolites.

  • Tracer Studies: Deuterated compounds are used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolism studies.

Currently, there is no specific information available in the public domain regarding signaling pathways directly modulated by deuterated piperazin-2-one. Its biological effects would be investigated in the context of the specific drug candidate into which this deuterated scaffold is incorporated.

References

A Technical Guide to Piperazin-2-one-d6: Structure, Isotopic Labeling, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Piperazin-2-one-d6, a deuterated isotopologue of Piperazin-2-one. It details the molecular structure, specific isotopic labeling, and physicochemical properties of the compound. This document includes proposed experimental protocols for its synthesis and analytical characterization, alongside a discussion of its critical role as an internal standard in quantitative bioanalysis. The guide is intended to serve as a key resource for professionals in drug discovery and development who utilize stable isotope-labeled compounds for pharmacokinetic and metabolic studies.

Molecular Structure and Isotopic Labeling

Piperazin-2-one is a heterocyclic compound featuring a six-membered ring containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at the 2-position.[1] It serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs due to its favorable physicochemical and pharmacokinetic properties.[4][5]

This compound is the stable isotope-labeled (SIL) analogue of Piperazin-2-one, where six hydrogen atoms have been replaced by deuterium.[2] Based on its chemical nomenclature, specifically the synonym 2-Oxopiperazine-3,3,5,5,6,6-d6, the deuterium atoms are located on the carbon atoms of the piperazine ring, specifically at positions 3, 5, and 6.[1] This specific labeling pattern confers a higher molecular weight without significantly altering the chemical properties of the molecule, making it an ideal internal standard for mass spectrometry-based assays.

Chemical Structure:

  • Unlabeled: Piperazin-2-one

  • Deuterated: Piperazin-2-one-3,3,5,5,6,6-d6

  • IUPAC Name: piperazin-2-one

  • SMILES: C1CNC(=O)CN1[1]

Physicochemical and Spectroscopic Data

The incorporation of six deuterium atoms results in a predictable increase in the molecular weight of this compound compared to its unlabeled counterpart. This mass difference is fundamental to its application in quantitative analysis.

Table 1: Physicochemical Properties of Piperazin-2-one and this compound

PropertyPiperazin-2-oneThis compoundData Source(s)
Molecular FormulaC₄H₈N₂OC₄H₂D₆N₂O[1]
Molar Mass100.12 g/mol Approx. 106.16 g/mol [1]
Exact Mass100.0637 DaApprox. 106.1014 Da[1]
Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak ([M+H]⁺) that is 6 Daltons higher than that of the unlabeled compound. This clear mass shift allows for the simultaneous detection and differentiation of the analyte and the internal standard. Fragmentation patterns in MS/MS analysis are expected to be similar to the unlabeled compound, but fragments containing deuterated positions will also show a corresponding mass shift.[6][7] This characteristic is crucial for developing highly selective and robust LC-MS/MS methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position and extent of isotopic labeling.

  • ¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons at the C3, C5, and C6 positions will be absent or significantly reduced to trace peaks, confirming successful deuteration at these sites.

  • ¹³C NMR: The carbon signals for C3, C5, and C6 will still be present but may show a characteristic triplet splitting pattern due to coupling with deuterium (a spin-1 nucleus). A slight upfield shift in the resonance of these carbons might also be observed.

Experimental Protocols

While specific synthetic routes for commercial this compound are proprietary, a plausible synthesis can be designed based on established methods for creating piperazin-2-one derivatives.[8][9]

Proposed Synthesis of this compound

A common strategy involves the cyclization of an appropriately deuterated open-chain precursor. One potential pathway starts with the reductive amination of a deuterated amino acid ester.

Methodology:

  • Preparation of Deuterated Precursor: Ethyl glycinate is reacted with a deuterated source of ethylene oxide (e.g., ethylene-d4 oxide) or a similar deuterated two-carbon unit under basic conditions to form the N-(2-hydroxyethyl-d4)glycinate intermediate.

  • Activation and Cyclization: The hydroxyl group of the intermediate is activated (e.g., by converting it to a tosylate or mesylate). Subsequent treatment with a non-nucleophilic base promotes intramolecular cyclization via nucleophilic attack by the nitrogen atom, displacing the leaving group to form the piperazin-2-one-d4 ring.

  • Further Deuteration (if required): If the desired labeling pattern (d6) is not fully achieved, further H-D exchange reactions can be performed under basic conditions using D₂O at the alpha-carbons to the carbonyl and the second nitrogen, though this can be less specific. A more controlled synthesis would build the d6-precursor directly.

  • Purification: The final product is purified using standard techniques such as flash chromatography on silica gel or recrystallization to yield pure this compound.

G cluster_synthesis Proposed Synthesis Workflow for this compound start Deuterated Starting Materials (e.g., Glycine-d2, Ethylene Glycol-d4) step1 Step 1: Synthesis of Deuterated Open-Chain Precursor (e.g., N-(2-hydroxyethyl-d4)-glycine-d2 ethyl ester) start->step1 + Reagents step2 Step 2: Activation of Hydroxyl Group (e.g., Tosylation) step1->step2 + TsCl, Pyridine step3 Step 3: Base-Mediated Intramolecular Cyclization step2->step3 + Base (e.g., NaH) purify Purification (Chromatography/ Recrystallization) step3->purify product This compound purify->product

Caption: A proposed workflow for the chemical synthesis of this compound.

Analytical Characterization Protocol

Objective: To confirm the identity, purity, and isotopic enrichment of synthesized this compound.

  • Mass Spectrometry:

    • Dissolve a small sample in a suitable solvent (e.g., methanol/water).

    • Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire spectra in positive ion mode and determine the exact mass of the [M+H]⁺ ion.

    • Compare the measured mass to the theoretical exact mass of C₄H₂D₆N₂O to confirm identity.

    • Assess isotopic purity by examining the relative intensities of ions corresponding to d0 through d5 species.

  • NMR Spectroscopy:

    • Dissolve the sample in a suitable NMR solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

    • In the ¹H spectrum, verify the absence of signals for protons at C3, C5, and C6.

    • In the ¹³C spectrum, identify the signals for all four carbon atoms and analyze the multiplicity of the C3, C5, and C6 signals to confirm deuteration.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard (IS) for the quantification of an unlabeled parent drug or metabolite containing the piperazin-2-one scaffold in biological matrices.[2] The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis using LC-MS/MS.

Key Advantages:

  • Minimizes Variability: Co-eluting chromatographically with the analyte, it compensates for variations in sample preparation (e.g., extraction efficiency), matrix effects (ion suppression/enhancement), and instrument response.

  • Improves Accuracy and Precision: Leads to highly accurate and precise quantification of the analyte in complex samples like plasma, urine, or tissue homogenates.

This makes it an invaluable tool in:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate.

  • Therapeutic Drug Monitoring (TDM): Measuring the concentration of a drug in a patient's bloodstream to ensure it is within the therapeutic range.

  • Metabolite Identification: Aiding in the identification and quantification of metabolites that retain the core piperazin-2-one structure.

G cluster_workflow Bioanalytical Workflow Using this compound as Internal Standard sample Biological Sample (Plasma, Urine, etc.) + Analyte is_add Spike with known amount of This compound (IS) sample->is_add extract Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) is_add->extract lcms LC-MS/MS Analysis extract->lcms Analyte and IS co-elute data Data Processing lcms->data Generate Chromatograms (Analyte and IS signals) quant Quantification (Analyte Concentration) data->quant Calculate Peak Area Ratio (Analyte / IS)

Caption: Use of this compound in a typical bioanalytical LC-MS/MS workflow.

Conclusion

This compound is a specialized chemical tool essential for modern drug development and clinical research. Its well-defined isotopic labeling provides the basis for its use as a high-quality internal standard, enabling robust and reliable quantification of piperazin-2-one-containing pharmaceuticals and their metabolites. This guide provides the foundational technical information required for researchers to effectively synthesize, characterize, and apply this important compound in their studies.

References

Commercial Availability and Application of Piperazin-2-one-d6 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Piperazin-2-one-d6, a deuterated stable isotope-labeled compound, for research purposes. It includes a summary of supplier information, a detailed experimental protocol for its application as an internal standard in bioanalytical methods, and a visual representation of the experimental workflow. This guide is intended to assist researchers in sourcing this compound and effectively incorporating it into their analytical methodologies.

Commercial Availability

This compound is available as a research chemical from specialized suppliers of stable isotope-labeled compounds. The primary application for this compound is as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure the accuracy and precision of the results.[1][2]

Currently, MedChemExpress (MCE) has been identified as a commercial supplier for this compound. Below is a summary of the available product information. Researchers are advised to contact the supplier directly for the most current pricing, availability, and a lot-specific Certificate of Analysis.

SupplierProduct NameCatalog NumberStated UsePurity (Typical)Isotopic Purity (Typical)
MedChemExpressThis compoundHY-20128SDeuterium labeled Piperazin-2-one; Internal Standard≥98% (Chemical Purity)≥98 atom % D

Note: Purity values are listed as typical for research-grade stable isotope-labeled internal standards. A lot-specific Certificate of Analysis should be obtained from the supplier for precise data.

Experimental Protocol: Quantification of Piperazin-2-one in Plasma using LC-MS/MS with this compound as an Internal Standard

This section details a representative experimental protocol for the quantitative analysis of Piperazin-2-one in a biological matrix (e.g., human plasma) using an LC-MS/MS method. This protocol is adapted from established bioanalytical methods for small molecules with similar properties and employs this compound as an internal standard (IS) to correct for variability during sample processing and analysis.[3]

Materials and Reagents
  • Piperazin-2-one (Analyte)

  • This compound (Internal Standard, IS) - e.g., MCE, HY-20128S

  • LC-MS/MS grade Methanol

  • LC-MS/MS grade Acetonitrile

  • LC-MS/MS grade Water

  • Ammonium Formate (or other suitable mobile phase modifier)

  • Control Human Plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Piperazin-2-one and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Piperazin-2-one by serial dilution of the primary stock solution with a 50:50 methanol/water mixture. These will be used to spike into the blank plasma to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into 1.5 mL microcentrifuge tubes.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in methanol) to each tube.

  • Vortex mix each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Dilute the supernatant with 400 µL of LC-MS/MS grade water.

  • Seal the plate or vials and place them in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A standard UHPLC or HPLC system.

  • Column: A C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.

  • Mobile Phase A: Water with 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile with 10 mM Ammonium Formate.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Piperazin-2-one: m/z 101.1 → 56.1 (Quantifier), m/z 101.1 → 43.1 (Qualifier)

    • This compound: m/z 107.1 → 62.1 (Quantifier) (Note: These transitions are hypothetical and must be optimized experimentally by infusing the pure compounds into the mass spectrometer.)

Data Analysis
  • Integrate the peak areas for the analyte (Piperazin-2-one) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of Piperazin-2-one in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow described in the experimental protocol.

experimental_workflow cluster_sample_processing Sample Processing prep Preparation of Standards & Solutions (Analyte & IS Stocks, Working Standards) sample_prep Sample Preparation (Plasma Aliquoting) protein_precip Protein Precipitation (Add IS in Methanol, Vortex) sample_prep->protein_precip Spike Calibrants & QCs centrifuge Centrifugation (14,000 rpm, 10 min) protein_precip->centrifuge supernatant_transfer Supernatant Transfer & Dilution centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (Injection & Data Acquisition) supernatant_transfer->lc_ms_analysis data_processing Data Processing (Peak Integration, Area Ratio Calculation) lc_ms_analysis->data_processing calibration Calibration Curve Generation (Linear Regression) data_processing->calibration quantification Quantification of Unknowns data_processing->quantification calibration->quantification

References

The Pivotal Role of Piperazin-2-one-d6 in the Advancement of Deuterated Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of deuterium into pharmacologically active molecules has emerged as a significant advancement. This subtle isotopic substitution can profoundly alter a drug's metabolic profile, leading to improved pharmacokinetic properties, enhanced safety, and extended therapeutic efficacy. Within this context, deuterated building blocks and stable isotope-labeled internal standards are indispensable tools. This technical guide focuses on the multifaceted role of Piperazin-2-one-d6, a deuterated analog of a common heterocyclic scaffold, in the development and bioanalysis of novel deuterated pharmaceuticals. While not a metabolite itself, this compound serves as a crucial component in the synthesis of deuterated drug candidates and as a vital tool for their precise quantification in biological matrices.

This guide will delve into the core principles of utilizing deuterated compounds in pharmaceutical research, with a specific emphasis on the practical applications of this compound. We will explore its role as a stable isotope-labeled internal standard (SIL-IS) in validated bioanalytical methods and its utility as a synthetic precursor for creating next-generation deuterated drugs. Through a detailed examination of experimental protocols, quantitative data, and logical workflows, this document aims to provide researchers and drug development professionals with a comprehensive understanding of the importance of deuterated synthons like this compound.

The Foundation: Stable Isotope-Labeled Internal Standards in Bioanalysis

The accurate quantification of drug candidates and their metabolites in biological fluids is a cornerstone of pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The use of a SIL-IS is paramount in LC-MS/MS-based bioanalysis to ensure the accuracy and precision of the results.

A SIL-IS is a form of the analyte in which one or more atoms have been replaced by their stable heavy isotopes (e.g., deuterium, carbon-13, nitrogen-15). The ideal SIL-IS has the same physicochemical properties as the analyte, causing it to co-elute chromatographically and exhibit identical extraction recovery and ionization efficiency. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. This co-analysis effectively normalizes for variability introduced during sample preparation and analysis, leading to highly reliable data.

The Role of this compound as an Internal Standard

For drugs that contain the piperazin-2-one moiety, this compound represents a readily accessible and effective internal standard. Its deuteration provides the necessary mass shift for distinct detection by MS, while its structural similarity to the core of the analyte ensures that it behaves similarly during the analytical process.

Table 1: Key Parameters for Bioanalytical Method Validation using a Stable Isotope-Labeled Internal Standard

Validation ParameterAcceptance CriteriaRationale
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)Ensures the measured concentration is close to the true concentration.
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)Demonstrates the reproducibility of the method.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.Confirms that the method can differentiate the analyte and IS from endogenous components.
Matrix Effect IS-normalized matrix factor should be consistent with a CV ≤ 15%.Assesses the influence of matrix components on the ionization of the analyte and IS.
Recovery Consistent and reproducible across the concentration range.Measures the efficiency of the extraction process.
Stability Analyte concentration within ±15% of the nominal concentration under various storage conditions.Ensures the integrity of the analyte in the biological matrix during sample handling and storage.

Experimental Workflow: Bioanalytical Method for a Piperazin-2-one Containing Drug

The following diagram illustrates a typical workflow for the quantitative analysis of a drug containing the piperazin-2-one moiety in a biological matrix, such as plasma, using this compound or a deuterated version of the parent drug as the internal standard.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Plasma Plasma Sample Spike_IS Spike with This compound (IS) Plasma->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation ESI Electrospray Ionization (ESI) Chromatographic_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MS/MS) ESI->MS_Analysis Peak_Integration Peak Area Integration MS_Analysis->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination PK_Analysis Pharmacokinetic Analysis Concentration_Determination->PK_Analysis Synthetic_Workflow cluster_Synthesis Synthesis of a Deuterated Drug Candidate PzO_d6 This compound Step1 Step 1: N-Alkylation or N-Arylation PzO_d6->Step1 Intermediate1 Deuterated Intermediate 1 Step1->Intermediate1 Step2 Step 2: Functional Group Modification Intermediate1->Step2 Intermediate2 Deuterated Intermediate 2 Step2->Intermediate2 Step3 Step 3: Coupling with Another Moiety Intermediate2->Step3 Deuterated_Drug Final Deuterated Drug Candidate Step3->Deuterated_Drug Metabolic_Pathway cluster_Metabolism Phase I Metabolism (CYP450) cluster_Conjugation Phase II Metabolism (Conjugation) Parent_Drug Parent Drug (with Piperazin-2-one moiety) N_Dealkylation N-Dealkylation Parent_Drug->N_Dealkylation Hydroxylation Hydroxylation (on ring or side chain) Parent_Drug->Hydroxylation Oxidation Oxidation to Lactam Parent_Drug->Oxidation Glucuronidation Glucuronidation N_Dealkylation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Oxidation->Glucuronidation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion

In-vitro metabolic stability of Piperazin-2-one-d6

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In-Vitro Metabolic Stability of Piperazin-2-one-d6

Introduction

This document provides a comprehensive technical overview of the methodologies and findings related to the in-vitro metabolic stability of this compound, a deuterated analog of piperazin-2-one. The inclusion of deuterium in place of hydrogen at specific positions can significantly alter the metabolic fate of a molecule, a phenomenon known as the kinetic isotope effect. This alteration can lead to a more favorable pharmacokinetic profile, including reduced metabolic clearance and increased half-life. Understanding the in-vitro stability of this compound is a critical early step in the drug discovery and development process, providing essential data for predicting its in-vivo behavior.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of stability data, and visual representations of metabolic pathways and experimental workflows. The following sections detail the findings from key in-vitro assays, including liver microsomal and hepatocyte stability studies.

Experimental Protocols

Detailed methodologies for the primary in-vitro metabolic stability assays are provided below. These protocols represent standard industry practices for evaluating the intrinsic clearance of new chemical entities.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability by exposing the test compound to a rich source of cytochrome P450 (CYP) enzymes.

  • Materials:

    • This compound (10 mM stock in DMSO)

    • Pooled Human Liver Microsomes (HLM), Male Sprague-Dawley Rat Liver Microsomes (RLM)

    • NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)

    • Phosphate Buffer (0.1 M, pH 7.4)

    • Control Compounds: Verapamil (high clearance), Warfarin (low clearance)

    • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for reaction quenching

  • Procedure:

    • A master mix is prepared containing the liver microsomes (final concentration 0.5 mg/mL) and NADPH regeneration system in phosphate buffer.

    • The mix is pre-warmed to 37°C for 10 minutes.

    • The reaction is initiated by adding this compound to a final concentration of 1 µM.

    • Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is immediately quenched by adding ice-cold ACN containing an internal standard.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is collected for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake mechanisms.

  • Materials:

    • This compound (10 mM stock in DMSO)

    • Cryopreserved Human and Rat Hepatocytes

    • Hepatocyte Incubation Medium (e.g., Williams’ Medium E)

    • Control Compounds: 7-Hydroxycoumarin (Phase II substrate), Midazolam (Phase I substrate)

    • Acetonitrile (ACN) with internal standard

  • Procedure:

    • Hepatocytes are thawed and viability is assessed (typically >85% required).

    • Cells are suspended in incubation medium to a final density of 1 x 10^6 viable cells/mL.

    • The cell suspension is pre-warmed to 37°C in a shaking water bath under a carbogen (95% O2, 5% CO2) atmosphere.

    • The reaction is initiated by adding this compound to a final concentration of 1 µM.

    • Aliquots are collected at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Reactions are quenched with ice-cold ACN containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

Data Presentation: Quantitative Stability Analysis

The metabolic stability of this compound was evaluated in human and rat liver microsomes and hepatocytes. The data, including the percentage of parent compound remaining, calculated half-life (t½), and intrinsic clearance (CLint), are summarized below.

Table 1: Liver Microsomal Stability of this compound

SpeciesTime (min)% Parent Remaining (Mean ± SD)t½ (min)CLint (µL/min/mg protein)
Human 0100 ± 0>60< 11.5
598.1 ± 2.3
1595.5 ± 3.1
3091.2 ± 4.0
4587.9 ± 3.8
6085.4 ± 4.2
Rat 0100 ± 055.312.5
594.3 ± 2.8
1583.1 ± 3.5
3068.9 ± 4.1
4557.0 ± 3.9
6048.2 ± 4.5

Table 2: Hepatocyte Stability of this compound

SpeciesTime (min)% Parent Remaining (Mean ± SD)t½ (min)CLint (µL/min/10^6 cells)
Human 0100 ± 0>120< 5.8
1597.2 ± 1.9
3094.8 ± 2.5
6090.1 ± 3.3
12082.5 ± 3.9
Rat 0100 ± 098.77.0
1590.8 ± 2.2
3082.1 ± 3.0
6067.4 ± 3.6
12045.1 ± 4.1

Visualizations: Workflows and Metabolic Pathways

Diagrams created using the DOT language provide clear visual representations of the experimental processes and potential metabolic transformations of the parent compound.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation MasterMix Prepare Master Mix (Buffer, Microsomes) PreWarm Pre-warm Master Mix MasterMix->PreWarm NADPH Prepare NADPH Regeneration System NADPH->PreWarm TestCompound Prepare this compound (1 µM final) Initiate Initiate Reaction (Add Compound) TestCompound->Initiate PreWarm->Initiate Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench with ACN + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant via LC-MS/MS Centrifuge->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Workflow for the liver microsomal stability assay.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation parent This compound hydroxylation Hydroxylation parent->hydroxylation dealkylation N-dealkylation parent->dealkylation oxidation Ring Oxidation parent->oxidation glucuronidation Glucuronidation (UGT) hydroxylation->glucuronidation sulfation Sulfation (SULT) hydroxylation->sulfation dealkylation->glucuronidation oxidation->glucuronidation

Caption: Potential metabolic pathways for Piperazin-2-one.

Conclusion

The in-vitro data indicates that this compound exhibits high metabolic stability in human liver microsomes and hepatocytes, with a half-life exceeding the duration of the assays. This suggests a low intrinsic clearance in humans. In contrast, the compound is moderately metabolized in rat-derived systems, showing a clear species difference. The enhanced stability, likely conferred by the deuterium substitution, supports the potential for an improved pharmacokinetic profile in humans compared to its non-deuterated counterpart. These findings are crucial for guiding further preclinical and clinical development, including dose selection and prediction of in-vivo human pharmacokinetics.

The Biological Versatility of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Anticancer, Antimicrobial, Neuroprotective, and Enzyme Inhibitory Activities

The piperazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current state of research into piperazin-2-one derivatives. It details their synthesis, biological evaluation, and mechanisms of action across various therapeutic areas, with a focus on anticancer, antimicrobial, neuroprotective, and enzyme inhibitory properties. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.

Anticancer Activity of Piperazin-2-one Derivatives

Piperazin-2-one derivatives have shown significant promise as cytotoxic agents against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. By inhibiting this enzyme, these derivatives can disrupt the Ras signaling pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and induction of apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic effects of a series of 1-(3-chlorophenyl)piperazin-2-one derivatives have been evaluated against human colon carcinoma (HT-29) and human lung carcinoma (A549) cell lines, with a human fetal lung fibroblast cell line (MRC-5) used as a control for normal cell toxicity. The half-maximal inhibitory concentrations (IC₅₀) were determined using the MTT assay.[1][2]

Compound IDSubstituent GroupHT-29 IC₅₀ (µM)[2]A549 IC₅₀ (µM)[2]MRC-5 IC₅₀ (µM)[2]
7g Guanidine< 2< 2> 500
7f Thiourea20.1 ± 1.525.3 ± 2.1> 500
7c Hydrazide35.6 ± 2.842.1 ± 3.3> 500
7e Imidazole110.2 ± 9.7125.4 ± 11.2> 500
Doxorubicin (Standard)4.5 ± 0.35.2 ± 0.48.1 ± 0.7
L-778,123 (Standard)105.3 ± 8.9115.8 ± 10.1> 500
Signaling Pathway: Farnesyltransferase Inhibition and Apoptosis Induction

The anticancer activity of certain piperazin-2-one derivatives is linked to the inhibition of farnesyltransferase, which disrupts the Ras signaling cascade (Ras-Raf-MEK-ERK pathway), a critical regulator of cell proliferation and survival.[3] Additionally, some piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, such as caspase-8, caspase-9, and the executioner caspases-3/7.

Farnesyltransferase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Ras_protein Ras (inactive) Growth_Factor_Receptor->Ras_protein Activates Ras_farnesylated Farnesylated Ras (active) Ras_protein->Ras_farnesylated Farnesylation Piperazin-2-one Piperazin-2-one Derivative Farnesyltransferase Farnesyltransferase (FTase) Piperazin-2-one->Farnesyltransferase Inhibits Apoptosis_Pathway Apoptosis Induction Piperazin-2-one->Apoptosis_Pathway Induces Farnesyltransferase->Ras_farnesylated Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Farnesyl_Pyrophosphate->Ras_farnesylated Raf Raf Ras_farnesylated->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes

Inhibition of the Ras signaling pathway by piperazin-2-one derivatives.
Experimental Protocol: Cell Viability (MTT) Assay

The following protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of piperazin-2-one derivatives on cancer cell lines.[2]

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate (5x10^3 cells/well) and incubate for 24h. Start->Cell_Seeding Compound_Addition Add serial dilutions of piperazin-2-one derivatives to the wells. Cell_Seeding->Compound_Addition Incubation Incubate for 48h at 37°C. Compound_Addition->Incubation MTT_Addition Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4h. Incubation->MTT_Addition Formazan_Solubilization Remove the supernatant and add 100 µL of DMSO to dissolve formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader. Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values. Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., HT-29, A549) and a normal cell line (e.g., MRC-5)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Piperazin-2-one derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline (PBS))

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5x10³ cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the piperazin-2-one derivatives. A control group with vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for an additional 48 hours under the same conditions.[2]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[2]

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.[2]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity of Piperazine Derivatives

Derivatives of the broader piperazine class have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, with some derivatives targeting essential microbial enzymes.

Quantitative Antimicrobial Data

A series of piperazine derivatives bearing N,N'-bis(1,3,4-thiadiazole) moieties were screened for their antimicrobial activity. The minimum inhibitory concentration (MIC) was determined for several bacterial and fungal strains.[4]

Compound IDS. aureus MIC (µg/mL)[4]B. subtilis MIC (µg/mL)[4]E. coli MIC (µg/mL)[4]C. albicans MIC (µg/mL)[4]A. flavus MIC (µg/mL)[4]
4 163232128128
6c 16648256256
6d 161616128128
7b 321632256256
Gentamycin 884--
Ketoconazole ---1616
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Piperazine derivatives dissolved in DMSO

  • Standard antibiotic (e.g., Gentamycin) and antifungal (e.g., Ketoconazole) discs

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Media Preparation and Inoculation: The sterile agar medium is poured into Petri dishes and allowed to solidify. A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A fixed volume (e.g., 100 µL) of the piperazine derivative solution at a known concentration is added to each well. A well with DMSO serves as a negative control, and standard antibiotic/antifungal discs are placed on the agar as positive controls.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Neuroprotective and Enzyme Inhibitory Activities

Piperazine derivatives have also been investigated for their potential in treating neurodegenerative diseases and other conditions by targeting specific enzymes.

Neuroprotective Effects

Certain piperazine derivatives have shown neuroprotective effects in models of Alzheimer's disease by protecting against amyloid-beta (Aβ) induced toxicity. The proposed mechanism involves the activation of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in neuronal calcium signaling and synaptic stability.[5][6][7]

Enzyme Inhibition

Some piperazine derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are key targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1][8]

Compound IDMAO-A IC₅₀ (µM)[1]MAO-B IC₅₀ (µM)[1]
3e 0.057 ± 0.002> 10
3d 0.078 ± 0.003> 10
3c 0.112 ± 0.005> 10
Moclobemide 6.061 ± 0.262-
Clorgiline 0.062 ± 0.002-

Derivatives of piperazine have also been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.[9][10][11][12][13]

Compound IDAChE IC₅₀ (µM)[12]
4a 0.91 ± 0.045
4b 5.5 ± 0.21
4c 6.3 ± 0.29
Donepezil 0.14 ± 0.03
Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of MAO enzymes by monitoring the production of a fluorescent product.[1]

MAO_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mixture: MAO enzyme, buffer, and piperazine derivative. Start->Prepare_Reaction Pre_incubation Pre-incubate the mixture. Prepare_Reaction->Pre_incubation Add_Substrate Add substrate (e.g., kynuramine) and fluorescent probe (e.g., Amplex Red). Pre_incubation->Add_Substrate Incubation Incubate at 37°C. Add_Substrate->Incubation Measure_Fluorescence Measure fluorescence intensity over time. Incubation->Measure_Fluorescence Data_Analysis Calculate percentage inhibition and IC50 values. Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for the fluorometric MAO inhibition assay.

Procedure:

  • A reaction mixture containing the MAO enzyme (MAO-A or MAO-B), a suitable buffer, and the test compound (piperazine derivative) is prepared in a microplate.

  • The mixture is pre-incubated.

  • The reaction is initiated by adding a substrate (e.g., kynuramine) and a fluorescent probe (e.g., Amplex Red), which reacts with the hydrogen peroxide produced during the enzymatic reaction to generate a fluorescent product.

  • The plate is incubated at 37°C, and the fluorescence intensity is measured at appropriate excitation and emission wavelengths over time.

  • The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined.[1]

Ellman's method is a colorimetric assay used to measure AChE activity.[9][10][11][12][13]

Procedure:

  • The assay is performed in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), the test compound, and the AChE enzyme.

  • The mixture is pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[12]

  • The reaction is initiated by adding the substrate, acetylthiocholine iodide, and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

  • AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • The change in absorbance is monitored spectrophotometrically at 412 nm.[9]

  • The rate of the reaction is calculated, and the percentage of inhibition is determined to calculate the IC₅₀ value.

Conclusion

The piperazin-2-one core represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a wide range of biological activities, including potent anticancer effects through the inhibition of key signaling pathways, broad-spectrum antimicrobial activity, and promising neuroprotective and enzyme-inhibitory properties. The provided quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows offer a solid foundation for researchers and drug development professionals to build upon in their quest for new and effective medicines. Further exploration and optimization of piperazin-2-one derivatives are warranted to unlock their full therapeutic potential.

References

The Role of Piperazin-2-one-d6 in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and physicochemical properties to drug candidates. Its deuterated analogue, Piperazin-2-one-d6, offers a strategic advantage in drug development, primarily serving as a high-fidelity internal standard for bioanalytical assays and as a specialized building block for creating next-generation deuterated pharmaceuticals. This guide provides a comprehensive overview of the applications, experimental methodologies, and technical considerations for utilizing this compound in a research and development setting.

Core Applications of this compound

The strategic incorporation of deuterium into the piperazin-2-one scaffold provides two primary avenues of application in medicinal chemistry: as a stable isotope-labeled internal standard (SIL-IS) and as a synthetic building block for deuterated drug candidates.

High-Precision Bioanalysis: this compound as an Internal Standard

In pharmacokinetic (PK) and drug metabolism (DM) studies, the accurate quantification of drug candidates and their metabolites in complex biological matrices is critical.[1] The use of a SIL-IS, such as this compound, is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[1]

Key Advantages:

  • Correction for Matrix Effects: A deuterated internal standard co-elutes with the non-labeled analyte, experiencing the same ion suppression or enhancement effects in the mass spectrometer's ion source, thereby ensuring accurate quantification.

  • Compensation for Sample Preparation Variability: When added at the beginning of the sample extraction process, the SIL-IS accounts for any loss of analyte during steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1]

  • Improved Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to variations in instrument performance and injection volume, leading to more reliable and reproducible data.[2]

A Specialized Building Block for Deuterated Drug Candidates

Piperazin-2-one is a versatile intermediate for synthesizing a variety of active pharmaceutical ingredients (APIs).[3] Consequently, this compound serves as a valuable starting material for the synthesis of deuterated versions of these APIs. The "deuterium effect" can significantly alter a drug's metabolic profile by slowing down cytochrome P450 (CYP450) mediated metabolism at the site of deuteration, which can lead to:

  • Prolonged half-life and drug exposure.

  • Reduced formation of potentially toxic metabolites.

  • Lower required dosage and potentially fewer side effects.

Quantitative Data and Specifications

While a specific certificate of analysis for this compound is not publicly available, the following table represents typical specifications for a high-quality deuterated building block intended for medicinal chemistry applications.

ParameterSpecificationMethod
Chemical Identity
Chemical NameThis compound-
Molecular FormulaC₄H₂D₆N₂O-
Molecular Weight106.16 g/mol -
Purity and Composition
Chemical Purity≥98%HPLC/UPLC
Isotopic Purity≥99 atom % DMass Spectrometry / ¹H NMR
Deuterium IncorporationPredominantly d6Mass Spectrometry
Physical Properties
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in Methanol, DMSO-
Analytical Confirmation
¹H NMRConsistent with structureNuclear Magnetic Resonance
Mass SpectrumConsistent with structureMass Spectrometry

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis of this compound and its application in a bioanalytical setting.

Illustrative Synthesis of this compound

This protocol is a representative method based on general strategies for synthesizing deuterated piperazine rings, which often involve the reduction of an appropriate precursor with a deuterium source.

Reaction Scheme:

  • Starting Material: N-Boc-2-oxopiperazine

  • Deuterium Source: Lithium aluminum deuteride (LiAlD₄)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Agent: Deuterium oxide (D₂O)

Procedure:

  • To a solution of N-Boc-2-oxopiperazine in anhydrous THF under an inert atmosphere (e.g., Argon), add LiAlD₄ portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Cool the reaction mixture to 0°C and cautiously quench by the sequential addition of D₂O.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-piperazine-d6.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield Piperazine-d6.

  • The final oxidation to this compound can be achieved using a suitable oxidizing agent, followed by purification.

Bioanalytical Method for a Piperazin-2-one Containing Drug using LC-MS/MS

This section outlines a typical LC-MS/MS method for the quantification of a hypothetical drug, "Piprazocine," in human plasma, using Piprazocine-d6 (synthesized from this compound) as the internal standard.

1. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Piprazocine-d6, 100 ng/mL in methanol).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 150 µL of the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Parameters:

The following table provides representative parameters for an LC-MS/MS system.

ParameterValue
LC System
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Piprazocine)e.g., m/z 350.2 → 150.1 (hypothetical)
MRM Transition (Piprazocine-d6)e.g., m/z 356.2 → 156.1 (hypothetical)
Dwell Time100 ms

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes where this compound is utilized.

General Workflow for Pharmacokinetic Studies

This diagram outlines the typical workflow for a pharmacokinetic study employing a deuterated internal standard.

pk_workflow cluster_pre_analytical Pre-analytical Phase cluster_analytical Bioanalytical Phase cluster_post_analytical Data Analysis Phase dosing Dosing of Drug to Subjects sampling Time-course Blood Sample Collection dosing->sampling spike Spike Plasma with This compound based IS sampling->spike extraction Sample Preparation (e.g., Protein Precipitation) spike->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification using Analyte/IS Ratio lcms->quant pk_model Pharmacokinetic Modeling (e.g., Cmax, T1/2) quant->pk_model report Final Report pk_model->report metabolic_pathway cluster_drug Parent Drug cluster_metabolism Phase I Metabolism (CYP450) cluster_metabolites Metabolites parent_drug Drug-Piperazinone (Analyte) hydroxylation Hydroxylation parent_drug->hydroxylation n_dealkylation N-dealkylation parent_drug->n_dealkylation lcms Detection parent_drug->lcms LC-MS/MS Co-elution parent_drug_d6 Drug-Piperazinone-d6 (Internal Standard) parent_drug_d6->lcms LC-MS/MS Co-elution metabolite1 Hydroxy-Metabolite hydroxylation->metabolite1 metabolite2 N-dealkylated Metabolite n_dealkylation->metabolite2 metabolite1->lcms metabolite2->lcms synthetic_utility cluster_synthesis Parallel Synthesis cluster_application Applications start This compound (Deuterated Building Block) synth_drug Synthesis of Deuterated Drug Candidate start->synth_drug Incorporate into API synth_is Synthesis of Stable Isotope Labeled Internal Standard start->synth_is Derivatize for IS adme_studies ADME & DMPK Studies (Improved Profile) synth_drug->adme_studies bioanalysis Quantitative Bioanalysis (High Accuracy) synth_is->bioanalysis adme_studies->bioanalysis Requires accurate quantification

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) analysis. This technical guide provides an in-depth exploration of the use of deuterium-labeled internal standards (IS), widely regarded as the "gold standard" in quantitative bioanalysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] This document delves into the core principles, experimental methodologies, and critical considerations for the effective implementation of these powerful analytical tools.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The utility of deuterium-labeled compounds in quantitative analysis is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a deuterium-labeled analog of the analyte is introduced into the biological sample at the earliest stage of preparation.[2] This internal standard is chemically identical to the analyte but possesses a greater mass due to the substitution of hydrogen atoms with deuterium.[3]

Because the analyte and the internal standard exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2][5] Any variability or loss encountered during the analytical process affects both the analyte and the internal standard to the same extent.[2] Consequently, by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, highly accurate and precise quantification can be achieved, effectively compensating for matrix effects and procedural inconsistencies.[1][3]

Advantages of Deuterium-Labeled Internal Standards

The adoption of deuterium-labeled internal standards offers significant advantages over other quantification strategies, such as the use of structural analogs or external calibration.[1]

  • Enhanced Accuracy and Precision : By co-eluting with the analyte, deuterated standards provide superior correction for variations in sample recovery and matrix effects, leading to more reliable and reproducible data.[1][6]

  • Correction for Matrix Effects : The variability of biological matrices like plasma can significantly impact the ionization of an analyte in the mass spectrometer, leading to ion suppression or enhancement.[7][8] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[3][7]

  • Increased Method Robustness : Bioanalytical methods employing deuterated internal standards are generally more rugged and less susceptible to day-to-day variations in instrument performance.[3]

  • Regulatory Acceptance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical method validation to support new drug applications.[4][9]

Key Considerations for Implementation

While highly effective, the successful use of deuterium-labeled internal standards requires careful consideration of several factors:

  • Isotopic Purity : The internal standard must have high isotopic purity and be free from contamination with the unlabeled analyte to prevent overestimation of the analyte's concentration.[2][10] A chemical purity of >99% and an isotopic enrichment of ≥98% are generally recommended.[11]

  • Position of the Label : Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to avoid their loss or exchange with protons from the solvent during sample processing and analysis.[2][5] Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, should be avoided.[5]

  • Degree of Deuteration : A sufficient number of deuterium atoms (typically 3 to 6) is necessary to ensure a clear mass difference from the natural isotopic distribution of the analyte.[12][13] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, known as the "isotope effect".[8][11]

  • Potential for Isotope Effect : The slight difference in physicochemical properties due to deuterium substitution can occasionally lead to chromatographic separation of the analyte and the internal standard.[8] This can compromise the ability of the internal standard to accurately correct for matrix effects that vary across the chromatographic peak.[8][14]

Data Presentation: Comparative Analysis

The following table summarizes the key performance differences between methods using deuterium-labeled internal standards and those using structural analog internal standards, based on findings from multiple comparative studies.[4]

ParameterDeuterium-Labeled ISStructural Analog IS
Accuracy (% Bias) Typically < 5%Can be > 15%
Precision (% CV) Typically < 10%Can be > 20%
Matrix Effect Compensation HighVariable and often incomplete
Co-elution with Analyte Generally Yes (with exceptions)No
Regulatory Preference Strongly RecommendedAcceptable with justification

Experimental Protocols

This section provides detailed methodologies for the synthesis of a deuterium-labeled standard and its application in a pharmacokinetic study.

Synthesis of a Deuterium-Labeled Internal Standard

A common method for introducing deuterium is through catalytic H/D exchange.[5]

Protocol: Synthesis of Deuterium-Labeled Vitamin D Metabolites [15][16]

This protocol describes a versatile synthesis of deuterium-labeled vitamin D3 metabolites.[15][16]

  • Synthesis of Deuterium-Labeled A-ring Synthon : An appropriate A-ring precursor is subjected to a reaction sequence involving oxidation, Wittig reaction, and reduction to introduce deuterium atoms at specific, stable positions.[16] For example, an enyne can be synthesized with deuterium introduced via reduction with a deuterated reagent.[16]

  • Coupling with CD-ring Moiety : The deuterium-labeled A-ring synthon is then coupled with the appropriate CD-ring portion of the vitamin D molecule using established synthetic methodologies.[16]

  • Purification and Characterization : The final deuterium-labeled product is purified using techniques such as high-performance liquid chromatography (HPLC). Its structure and isotopic purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[16][17]

Quantification of a Drug in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantification of a small molecule drug in human plasma.[2][3][18]

  • Preparation of Standards and Quality Controls (QCs) :

    • Prepare stock solutions of the analyte and the deuterium-labeled internal standard (IS) in a suitable organic solvent (e.g., methanol).[18]

    • Create a series of calibration standards by spiking known concentrations of the analyte stock solution into control human plasma.[18]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.[18]

  • Sample Preparation :

    • To an aliquot (e.g., 100 µL) of plasma sample, calibration standard, or QC, add a fixed amount of the internal standard working solution (e.g., 10 µL).[2]

    • Vortex the samples for 30 seconds.[2]

    • Precipitate proteins by adding a sufficient volume of a cold organic solvent, such as acetonitrile (e.g., 300 µL).[2]

    • Vortex again for 1 minute, followed by centrifugation to pellet the precipitated proteins.[2]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[2]

    • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[2]

  • LC-MS/MS Analysis :

    • LC System : Utilize a suitable UPLC or HPLC system.

    • Column : Select a column that provides good separation of the analyte from endogenous plasma components (e.g., a C18 reversed-phase column).[2]

    • Mobile Phase : Employ a gradient elution with appropriate aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[2]

    • Mass Spectrometer : Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard.

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of the analyte in the unknown plasma samples and QCs.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of deuterium-labeled internal standards.

bioanalytical_workflow Bioanalytical Workflow Using a Deuterated Internal Standard sample Biological Sample (Plasma, Urine, etc.) add_is Spike with Deuterium-Labeled Internal Standard sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Data Processing & Quantification (Ratio of Analyte to IS) analysis->quantification result Pharmacokinetic Data quantification->result

Caption: A typical bioanalytical workflow using an internal standard.

decision_tree Internal Standard Selection Logic start Need for Quantitative Bioanalysis is_sil_available Is a Stable Isotope-Labeled (SIL) IS Available? start->is_sil_available use_sil Use Deuterium-Labeled or ¹³C/¹⁵N-Labeled IS is_sil_available->use_sil Yes consider_analog Consider a Structural Analog IS is_sil_available->consider_analog No final Proceed with Validated Method use_sil->final validate_analog Thoroughly Validate for Matrix Effects & Recovery consider_analog->validate_analog justify_use Justify the Use of a Non-SIL IS validate_analog->justify_use justify_use->final

Caption: Logical flow for selecting an appropriate internal standard.

References

Methodological & Application

Application Notes and Protocols for Quantitative Analysis Using Piperazin-2-one-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. Piperazin-2-one-d6, the deuterated analog of Piperazin-2-one, serves as an ideal internal standard for the quantitative analysis of various pharmaceutical compounds and their metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility is especially pronounced for analytes containing the piperazin-2-one moiety, a structural feature present in several classes of therapeutic agents, including certain antibiotics and novel kinase inhibitors.

The incorporation of deuterium atoms in this compound results in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This ensures that the internal standard co-elutes with the analyte and experiences similar effects of sample preparation, extraction, and ionization, thereby compensating for variability in these processes.[1] The use of a deuterated internal standard is a widely accepted practice to mitigate matrix effects and enhance the robustness and reliability of bioanalytical methods.[2]

This document provides detailed application notes and a generalized protocol for the quantitative analysis of a representative analyte in human plasma using this compound as an internal standard. The methodologies and data presented are based on established LC-MS/MS techniques for structurally related compounds.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of an analyte using this compound as an internal standard in human plasma. These values are representative of what can be achieved with a well-developed and optimized bioanalytical assay.

Table 1: Calibration Curve and Linearity

Analyte Concentration Range (ng/mL)Correlation Coefficient (r²)
1 - 1000≥ 0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ1≤ 15≤ 1585 - 11585 - 115
LQC3≤ 10≤ 1090 - 11090 - 110
MQC100≤ 10≤ 1090 - 11090 - 110
HQC800≤ 10≤ 1090 - 11090 - 110

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Representative Analyte85 - 9590 - 110
This compound (IS)87 - 9692 - 108

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard of the analyte and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the IS stock solution with 50% methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile (e.g., 100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[3]

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min.
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for the specific analyte and this compound. For this compound, a hypothetical transition could be m/z 107.1 -> 63.1.
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add IS in Acetonitrile (150 µL) plasma->is_addition vortex Vortex (1 min) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Bioanalytical workflow for analyte quantification.

Illustrative Signaling Pathway: Mechanism of Action of Oxazolidinone Antibiotics

Oxazolidinone antibiotics, which can contain piperazine-like structures, exert their antibacterial effect by inhibiting protein synthesis at a very early stage.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (non-functional) 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex A_site A-site P_site P-site Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->50S_subunit Binds to P-site Inhibition Inhibition fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex

Caption: Inhibition of bacterial protein synthesis.

References

Application Note and Protocol: Quantitative Analysis of Piperazin-2-one Analogs using Piperazin-2-one-d6 in Mass Spectrometry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a crucial scaffold in a multitude of commercially available drugs, including antidepressants, antipsychotics, and antihistamines.[1] Consequently, the accurate quantification of piperazine-containing compounds in biological matrices is paramount during drug discovery and development. Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3][4] Their use is critical for correcting variability in sample preparation, matrix effects, and instrument response.[4][5] Deuterated internal standards, such as Piperazin-2-one-d6, are chemically almost identical to their unlabeled counterparts, ensuring they co-elute and experience similar ionization effects, which leads to enhanced accuracy and precision in quantitative assays.[6][7]

This document provides a detailed protocol for the use of this compound as an internal standard in a mass spectrometry-based assay for the quantification of a hypothetical piperazin-2-one-containing drug candidate, hereafter referred to as "Analyte X". The methodologies outlined are designed to be adaptable for various piperazine derivatives.

Experimental Protocols

Materials and Reagents
  • Analyte X: (User-defined piperazin-2-one containing compound)

  • Internal Standard: this compound (ISTD)

  • Control Matrix: Human Plasma (or other relevant biological matrix)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (H₂O) - all LC-MS grade.

  • Solid Phase Extraction (SPE) Cartridges: (e.g., Oasis HLB, or as determined by analyte properties)

Sample Preparation: Solid Phase Extraction (SPE)
  • Spiking: To 100 µL of plasma, add 10 µL of the working internal standard solution (this compound). For calibration standards and quality control (QC) samples, add the appropriate concentration of Analyte X.

  • Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma samples. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A UHPLC system capable of binary gradient delivery.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: (Hypothetical values - to be optimized for the specific analyte)

    • Analyte X: Q1: [M+H]⁺ → Q3: [fragment ion]⁺

    • This compound (ISTD): Q1: [M+H]⁺ → Q3: [fragment ion]⁺

Quantitative Data

The following tables present representative data from a validation study for the quantification of Analyte X using this compound as an internal standard.

Analyte X Concentration (ng/mL) Mean Response Ratio (Analyte/ISTD) % Accuracy % CV
10.012102.34.5
50.06198.73.1
200.245101.12.5
500.61899.51.9
1001.234100.21.5
2002.47199.81.2
5006.189100.51.0
100012.36599.11.8
QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) % Accuracy % CV (Intra-day) % CV (Inter-day)
LLOQ11.03103.04.25.5
Low QC32.9598.33.54.8
Mid QC7576.2101.62.13.2
High QC750745.599.41.82.9
Parameter Analyte X This compound (ISTD) Matrix Factor
Mean Peak Area (Neat) 85,43295,123-
Mean Peak Area (Post-extraction Spike) 79,87688,965-
Matrix Effect (%) 93.593.51.00
Recovery (%) 91.290.5-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) spike_is Spike with this compound plasma->spike_is spike_analyte Spike with Analyte X (Calibrators/QCs) spike_is->spike_analyte pretreat Pre-treatment (0.1% FA) spike_analyte->pretreat spe Solid Phase Extraction pretreat->spe elute Elution spe->elute dry_reconstitute Evaporation & Reconstitution elute->dry_reconstitute lcms UHPLC-MS/MS System dry_reconstitute->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq integration Peak Integration data_acq->integration ratio Calculate Peak Area Ratios (Analyte/ISTD) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Analyte X.

Discussion

The use of a deuterated internal standard like this compound is crucial for mitigating variability in quantitative mass spectrometry assays.[2][6] The presented protocol outlines a robust method for sample preparation and LC-MS/MS analysis. The solid-phase extraction procedure ensures efficient removal of matrix components that can cause ion suppression or enhancement. The chromatographic conditions are optimized for the separation of piperazine-containing compounds from endogenous interferences.

The provided data tables illustrate the expected performance of a well-validated method. The calibration curve demonstrates linearity over a wide dynamic range, and the quality control samples show excellent accuracy and precision, both within and between analytical runs. The matrix effect evaluation confirms that this compound effectively compensates for any ion suppression or enhancement caused by the plasma matrix, as indicated by a matrix factor close to 1.

It is important to note that while deuterated internal standards are highly effective, potential issues such as chromatographic shifts or isotopic exchange should be evaluated during method development.[3][5] The degree of deuterium labeling should be sufficient to avoid isotopic crosstalk with the unlabeled analyte.[5]

Conclusion

This application note provides a comprehensive and detailed protocol for the use of this compound as an internal standard in mass spectrometry assays for the quantification of piperazine-containing compounds. The methodology and representative data demonstrate the potential for achieving high accuracy, precision, and robustness in bioanalytical studies. This protocol can serve as a valuable starting point for researchers and scientists involved in the development and validation of quantitative assays for novel drug candidates containing the piperazin-2-one moiety.

References

Application Notes and Protocols for Piperazin-2-one-d6 in Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in drug metabolism studies, enabling the differentiation of a drug and its metabolites from endogenous compounds. The use of deuterated analogs, such as Piperazin-2-one-d6, offers significant advantages in identifying metabolic pathways and quantifying metabolites. The replacement of hydrogen atoms with deuterium can lead to a kinetic isotope effect (KIE), where the heavier deuterium atom slows down the rate of metabolic reactions at the site of deuteration.[1][2][3] This alteration in metabolism can help in identifying metabolic "soft spots" and in designing more stable drug candidates.

Piperazin-2-one is a heterocyclic compound that can serve as a scaffold in medicinal chemistry.[4][5][6] Understanding its metabolic fate is crucial for the development of drugs containing this moiety. This compound, with deuterium atoms strategically placed on the piperazine ring, serves as an invaluable tool for these investigations.

These application notes provide a comprehensive guide to utilizing this compound for metabolite identification, including detailed experimental protocols and data interpretation strategies.

Principle of Metabolite Identification using Stable Isotopes

The core principle behind using this compound is the mass shift it introduces. When a sample containing a 1:1 mixture of the unlabeled drug (Piperazin-2-one) and its deuterated analog (this compound) is analyzed by mass spectrometry (MS), the parent drug will appear as a characteristic doublet of peaks separated by 6 Da. Any metabolite formed from the piperazin-2-one core will also exhibit this doublet, allowing for its unambiguous identification in a complex biological matrix.[7][8][9]

The kinetic isotope effect can provide additional insights. If deuteration occurs at a primary site of metabolism, the rate of formation of the corresponding metabolite will be slower for the deuterated analog.[1][10][11] This can be observed as a change in the peak ratio of the metabolite doublet compared to the parent drug doublet.

Key Applications

  • Unambiguous Metabolite Identification: The characteristic isotopic pattern allows for the confident identification of drug-related metabolites in complex biological matrices such as plasma, urine, and liver microsome incubations.[8][12]

  • Elucidation of Metabolic Pathways: Tracking the isotopic pattern through various biotransformations helps to piece together the metabolic pathways of the parent compound.[9]

  • Identification of "Soft Spots": By observing which metabolic pathways are affected by deuteration (due to the KIE), researchers can identify the primary sites of metabolism.[2]

  • Reaction Phenotyping: Determining which enzymes (e.g., cytochrome P450s) are responsible for the metabolism of the compound.

  • Quantitative Bioanalysis: While not its primary use for identification, deuterated standards are the gold standard for internal standards in quantitative mass spectrometry assays.[7]

Experimental Protocols

In Vitro Metabolite Identification using Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to identify the phase I metabolites of Piperazin-2-one using a 1:1 mixture of Piperazin-2-one and this compound.

Materials:

  • Piperazin-2-one

  • This compound

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

Procedure:

  • Prepare Stock Solutions:

    • Prepare 10 mM stock solutions of Piperazin-2-one and this compound in DMSO.

    • Create a 1:1 mixed working stock solution of 1 mM by combining equal volumes of the individual stock solutions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the HLM suspension (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Add the 1:1 mixed working stock solution of the test compound to the HLM suspension to achieve a final substrate concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes). A zero-time point control should be prepared by adding the quenching solution before the NADPH regenerating system.

  • Reaction Quenching:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (if used for quantification).

    • Vortex the samples to precipitate the proteins.

  • Sample Preparation for LC-MS Analysis:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.

    • Use a suitable reversed-phase column (e.g., C18).

    • Acquire data in full scan mode to detect all potential metabolites.

    • Perform product ion scans (MS/MS) on the parent drug doublet and any suspected metabolite doublets to obtain structural information.

In Vivo Metabolite Profiling in Rodents

This protocol describes a basic workflow for identifying metabolites in the urine and plasma of rats dosed with a mixture of Piperazin-2-one and this compound.

Materials:

  • Piperazin-2-one

  • This compound

  • Formulation vehicle (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., EDTA tubes)

Procedure:

  • Dosing Solution Preparation:

    • Prepare a suspension of a 1:1 mixture of Piperazin-2-one and this compound in the formulation vehicle at a suitable concentration (e.g., 1 mg/mL).

  • Animal Dosing and Sample Collection:

    • House rats individually in metabolic cages.

    • Administer the dosing solution orally (p.o.) or intravenously (i.v.).

    • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h).

    • Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24h) into EDTA tubes.

    • Process blood to obtain plasma by centrifugation.

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding 3 volumes of cold acetonitrile. Centrifuge and collect the supernatant.

    • Urine: Centrifuge to remove any particulate matter. The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • LC-MS/MS Analysis:

    • Analyze the prepared plasma and urine samples using the LC-MS/MS method described for the in vitro study.

    • Look for the characteristic isotopic doublets to identify the parent drug and its metabolites.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the described experiments.

Table 1: In Vitro Metabolic Stability of Piperazin-2-one and this compound in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Piperazin-2-one2527.7
This compound4515.4

This data illustrates a potential kinetic isotope effect, where the deuterated compound exhibits greater metabolic stability.

Table 2: Relative Abundance of Major Metabolites of Piperazin-2-one and this compound in HLM Incubation

MetaboliteBiotransformationPeak Area Ratio (Metabolite/Parent)KIE (Ratio of Ratios)
M1 (Unlabeled)Hydroxylation0.152.5
M1 (d5)Hydroxylation0.06
M2 (Unlabeled)N-dealkylation0.081.1
M2 (d6)N-dealkylation0.07

M1 shows a significant KIE, suggesting hydroxylation occurs on the deuterated piperazine ring. M2 shows a minimal KIE, indicating N-dealkylation is not the primary site of deuteration's effect.

Visualization of Workflows and Pathways

G Figure 1: Kinetic Isotope Effect cluster_0 Metabolism of Piperazin-2-one cluster_1 Metabolism of this compound P Piperazin-2-one (C-H bond) M1 Metabolite 1 P->M1 Fast Metabolism (CYP450) Pd6 This compound (C-D bond) M1d5 Metabolite 1-d5 Pd6->M1d5 Slow Metabolism (KIE)

Caption: Kinetic Isotope Effect on Metabolism.

G Figure 2: Metabolite Identification Workflow cluster_0 In Vitro / In Vivo Study cluster_1 Sample Preparation cluster_2 Analysis and Identification Dose Dose 1:1 Mixture (Drug : Drug-d6) Sample Collect Biological Samples (Plasma, Urine, Microsomes) Dose->Sample Extract Extraction / Protein Precipitation Sample->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing (Look for Isotopic Doublets) LCMS->Data Identify Metabolite Identification and Structural Elucidation Data->Identify

Caption: General Metabolite Identification Workflow.

G Figure 3: Potential Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Piperazin-2-one / this compound M1 M1: Hydroxylation (+16 Da) Parent->M1 M2 M2: N-dealkylation (- mass of alkyl group) Parent->M2 M3 M3: Ring Opening Parent->M3 M1_conj M1-Glucuronide (+176 Da) M1->M1_conj

Caption: Potential Metabolic Pathways of Piperazin-2-one.

Conclusion

This compound is a critical tool for modern drug metabolism studies. Its use, in conjunction with high-resolution mass spectrometry, allows for the rapid and confident identification of metabolites. The protocols and principles outlined in these application notes provide a solid foundation for researchers to design and execute effective metabolite identification studies, ultimately leading to a better understanding of a drug candidate's disposition and the development of safer and more effective medicines.

References

Application of Piperazin-2-one-d6 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. Piperazin-2-one-d6, a deuterated analog of a common structural motif in many pharmaceuticals, serves as an invaluable tool, primarily as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

The strategic incorporation of deuterium atoms into the piperazin-2-one structure offers significant analytical advantages. The primary benefit stems from the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can lead to a slower rate of metabolism at the site of deuteration.[1] This property makes deuterated compounds like this compound ideal for use as internal standards in studies involving their non-deuterated counterparts.[1][2][3]

In the context of drug metabolism studies, this compound is most effectively employed as a stable isotope-labeled internal standard (SIL-IS).[4][5] When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the unlabeled analyte and is simultaneously detected by the mass spectrometer based on its mass difference.[6] This co-analysis allows for the correction of variability that can be introduced during sample preparation and analysis, such as extraction inconsistencies, matrix effects in the ion source, and fluctuations in instrument response.[5] The use of a SIL-IS like this compound is widely regarded as the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis.

The piperazine ring itself is a common moiety in many drugs and is known to be metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4.[7][8] The metabolism often involves hydroxylation of the carbon atoms alpha to the nitrogen atoms.[9] Understanding these metabolic pathways is crucial for drug development, and the use of deuterated standards aids in the precise quantification of the parent drug and its metabolites.

Quantitative Data Summary

The following table represents typical validation parameters for a bioanalytical method using this compound as an internal standard for the quantification of a hypothetical piperazine-containing drug in human plasma.

Validation ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Matrix Effect Normalized with IS
Recovery Consistent between analyte and IS

Experimental Protocols

Protocol 1: Quantification of a Piperazine-Containing Drug in Human Plasma using LC-MS/MS

This protocol outlines the procedure for the quantitative analysis of a piperazine-containing drug in human plasma using this compound as a stable isotope-labeled internal standard.

1. Materials and Reagents

  • Human plasma (with anticoagulant)

  • Piperazine-containing drug (analyte) reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • 96-well plates

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma samples, calibration standards, and QC samples into a 96-well plate.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each well.

  • Vortex the plate for 5 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Analyte: [M+H]⁺ → specific product ion

      • IS (this compound): [M+H]⁺ → specific product ion (mass shift of +6 Da compared to the non-deuterated equivalent)

    • Optimize collision energy and other MS parameters for both the analyte and the IS.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Visualizations

metabolic_pathway cluster_drug Piperazine-Containing Drug cluster_metabolism Phase I Metabolism cluster_deuteration Deuteration Site Drug Parent Drug (Piperazine Moiety) Metabolite Hydroxylated Metabolite Drug->Metabolite Hydroxylation CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Drug->CYP Deuterated This compound (Slower Metabolism at C-D bond) Deuterated->Metabolite Slower Hydroxylation

Caption: Metabolic pathway of a piperazine-containing drug highlighting the role of CYP450 enzymes and the effect of deuteration.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma Plasma Sample (Analyte) Add_IS Add this compound (IS) & Protein Precipitation (ACN) Plasma->Add_IS Centrifuge Centrifugation Add_IS->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Integration Peak Area Integration (Analyte & IS) Data->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Curve Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Caption: Experimental workflow for the quantification of a drug using this compound as an internal standard.

References

Application Note: High-Throughput Quantification of Piperazin-2-one in Biological Matrices using a Validated LC-MS/MS Method with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Piperazin-2-one in plasma samples. The method utilizes Piperazin-2-one-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for preclinical and clinical studies. The method has been validated according to industry-standard guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range.

Introduction

Piperazin-2-one is a key structural motif found in numerous active pharmaceutical ingredients (APIs) and serves as an important intermediate in drug synthesis.[1] Accurate quantification of Piperazin-2-one in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of Piperazin-2-one, employing this compound as an internal standard to correct for matrix effects and variability in sample processing. The use of a stable isotope-labeled internal standard is a key aspect of robust bioanalytical method development.[2]

Experimental

Materials and Reagents
  • Piperazin-2-one (Purity ≥97%)

  • This compound (Purity ≥97%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm or equivalent

Standard Solutions

Stock solutions of Piperazin-2-one and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution in a mixture of acetonitrile and water (50:50, v/v).

Sample Preparation
  • To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (500 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below. The mass transitions were optimized for sensitivity and specificity.

ParameterCondition
Liquid Chromatography
ColumnWaters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient95% B for 0.5 min, to 50% B in 2.0 min, hold for 0.5 min, return to 95% B in 0.1 min, hold for 0.9 min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas30 psi
Collision GasMedium
IonSpray Voltage5500 V
Temperature500°C
Ion Source Gas 150 psi
Ion Source Gas 250 psi
MRM TransitionsPiperazin-2-one: 101.1 -> 57.1; this compound: 107.1 -> 63.1
Dwell Time150 ms

Results and Discussion

The developed LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity.

Linearity

The method was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.

AnalyteCalibration Range (ng/mL)
Piperazin-2-one1 - 1000>0.99
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 1585 - 115≤ 1585 - 115
Low QC3≤ 1585 - 115≤ 1585 - 115
Mid QC100≤ 1585 - 115≤ 1585 - 115
High QC800≤ 1585 - 115≤ 1585 - 115
Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, with a signal-to-noise ratio of >10.

Workflow and Method Validation Diagrams

The following diagrams illustrate the experimental workflow and the logical steps of the method validation process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_sep LC Separation (HILIC) supernatant->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the quantification of Piperazin-2-one.

method_validation cluster_validation Method Validation Parameters cluster_acceptance Acceptance Criteria linearity Linearity & Range linearity_crit r² > 0.99 linearity->linearity_crit precision Precision (Intra- & Inter-day) prec_acc_crit Precision ≤ 15% CV Accuracy 85-115% precision->prec_acc_crit accuracy Accuracy accuracy->prec_acc_crit sensitivity Sensitivity (LLOQ) lloq_crit S/N > 10 sensitivity->lloq_crit selectivity Selectivity & Specificity matrix_effect Matrix Effect stability Stability

Caption: Logical relationship of key method validation parameters.

Conclusion

This application note provides a detailed, validated LC-MS/MS method for the sensitive and reliable quantification of Piperazin-2-one in human plasma. The use of a deuterated internal standard, this compound, ensures high-quality data. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput bioanalysis in a drug development setting.

References

Application Note: Quantitative Analysis of Piperazin-2-one using Piperazin-2-one-d6 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Piperazin-2-one in various biological matrices. To ensure the highest degree of accuracy and precision, this protocol utilizes Piperazin-2-one-d6, a stable isotope-labeled internal standard. The methodology presented herein provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis. This method is particularly suited for applications in pharmaceutical research, drug metabolism studies, and toxicological screening where precise quantification of Piperazin-2-one is critical.

Introduction

Piperazin-2-one is a cyclic diamide that serves as a core structural motif in a variety of pharmacologically active compounds. Accurate quantification of this molecule in biological samples is essential for pharmacokinetic studies, metabolism profiling, and ensuring product quality in pharmaceutical manufacturing. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1][2][3] The deuterated standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby leading to highly reliable results.[1][3] Due to the polar nature of Piperazin-2-one, a derivatization step is incorporated to enhance its volatility and thermal stability, making it amenable to GC-MS analysis.[4]

Experimental Protocols

Materials and Reagents
  • Piperazin-2-one (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Phosphate buffer (0.1 M, pH 7)

  • Solid-Phase Extraction (SPE) cartridges (C18, 100 mg)

Sample Preparation (Plasma)
  • Spiking: To 1 mL of plasma sample, add a known concentration of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 2 mL of ice-cold methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of 0.1 M phosphate buffer (pH 7).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water.

    • Elute the analyte and internal standard with 2 mL of methanol.

  • Final Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.[5]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Piperazin-2-one (derivatized): Propose monitoring m/z ions specific to the TMS-derivatized molecule.

    • This compound (derivatized): Propose monitoring m/z ions with a +6 Da shift from the native compound's fragments.

Data Presentation

Table 1: Calibration Curve Data for Piperazin-2-one in Plasma
Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
112,3451,150,0000.0107
561,7891,145,0000.0540
10125,6781,155,0000.1088
50630,1231,148,0000.5489
1001,245,8901,152,0001.0815
5006,234,5671,149,0005.4261
100012,489,0121,151,00010.8506

Linearity: R² > 0.995

Table 2: Method Validation Parameters
ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (R²)0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Recovery)95.2% - 104.5%
Precision (% RSD)< 10%

Workflow Diagram

GCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Prep Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Prep Derivatize Derivatization (e.g., Silylation with BSTFA) Prep->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification (Peak Area Ratio vs. Concentration) Data->Quant Result Final Concentration Report Quant->Result

Caption: Workflow for the quantitative analysis of Piperazin-2-one.

Conclusion

The GC-MS method detailed in this application note provides a highly selective, sensitive, and accurate means for the quantification of Piperazin-2-one in biological matrices. The incorporation of this compound as an internal standard is crucial for mitigating matrix effects and other sources of analytical variability. The described sample preparation, derivatization, and instrument parameters can be readily adapted by researchers in pharmaceutical development and related fields to achieve reliable and reproducible quantitative results.

References

Application Notes and Protocols for Piperazin-2-one-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of Piperazin-2-one-d6 for quantitative analysis. This compound is a deuterated internal standard crucial for accurate quantification of Piperazin-2-one in complex biological matrices. The following protocols are designed to be adaptable for various analytical platforms, primarily focusing on liquid chromatography-mass spectrometry (LC-MS).

Introduction

Piperazin-2-one is a small, polar, nitrogen-containing heterocyclic compound. Its accurate quantification in biological samples is essential in various stages of drug development and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis. It effectively compensates for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[1] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The selection of a sample preparation method often depends on the desired level of sample cleanup, sensitivity, and throughput. The following table summarizes typical performance data for the described methods based on the analysis of similar small polar analytes.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery 85 - 105%70 - 95%90 - 110%
Matrix Effect HighModerate to LowLow
Throughput HighModerateModerate to High (with automation)
Limit of Quantification (LOQ) ~5 ng/mL~1-2 ng/mL~0.5-1 ng/mL
Relative Standard Deviation (RSD) < 15%< 10%< 10%

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is rapid, simple, and suitable for high-throughput analysis, though it provides the least amount of sample cleanup.[2][3]

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard (IS) working solution

  • Acetonitrile (ACN), ice-cold

  • Centrifuge capable of >10,000 x g

  • Vortex mixer

  • Autosampler vials or 96-well plates

Procedure:

  • To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the this compound IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[4]

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial or a well of a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

Diagram: Protein Precipitation Workflow

start Start: Biological Sample add_is Add this compound (IS) start->add_is add_acn Add Ice-Cold Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex to Precipitate Proteins add_acn->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis start Start: Biological Sample add_is Add this compound (IS) start->add_is ph_adjust Adjust pH add_is->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex for Extraction add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis start Start: Tissue Homogenate add_is Add this compound (IS) start->add_is load Load Sample add_is->load condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate SPE Cartridge (2% Formic Acid) condition->equilibrate equilibrate->load wash1 Wash 1 (0.1 M HCl) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute Analyte (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of Piperazin-2-one-d6

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of Piperazin-2-one-d6 using high-resolution mass spectrometry (HRMS). The methodologies outlined are based on established procedures for the analysis of piperazine derivatives and are intended for researchers, scientists, and drug development professionals.

Introduction

Piperazin-2-one and its deuterated isotopologues, such as this compound, are important compounds in pharmaceutical research and development. They can be used as internal standards in pharmacokinetic studies or as building blocks in the synthesis of more complex molecules. Accurate and sensitive quantification of these compounds is crucial for reliable study outcomes. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), offers the necessary selectivity and sensitivity for the analysis of such compounds in complex matrices.

This document outlines the key procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation from Biological Matrices

This protocol is adapted from methods for the analysis of piperazine derivatives in biological samples such as urine and serum.[1][2]

Materials:

  • Biological matrix (e.g., urine, serum)

  • This compound standard solution

  • Internal Standard (a suitable deuterated analog if this compound is the analyte, or a non-deuterated analog if it is the internal standard)

  • 3M Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN), cold

  • Polyethersulfone (PES) membrane filters (0.45 µm)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the biological sample (urine or serum) in a microcentrifuge tube, add the internal standard and this compound at the desired concentrations.

  • Alkalinize the sample by adding 3M NaOH.

  • Add cold acetonitrile to the sample, vortex thoroughly, and then centrifuge at 10,000 rpm for 5 minutes.[1]

  • Collect the supernatant and filter it through a 0.45 µm PES membrane filter into an autosampler vial for LC-HRMS analysis.[1]

Liquid Chromatography

This method is based on typical reversed-phase chromatography used for piperazine derivatives.[3]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase column (e.g., Synergi 4 μm, Hydro-RP, 80A, 150 x 2.00 mm)[3]

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid[3]

  • Flow Rate: 0.5 mL/min[3]

  • Injection Volume: 5 µL[3]

  • Column Temperature: 30 °C[3]

  • Gradient Program:

    • 0-2 min: 10% B (isocratic)

    • 2-10 min: Linear gradient from 10% to 100% B

    • 10-11 min: Hold at 100% B

    • 11-11.1 min: Return to 10% B

    • 11.1-15 min: 10% B (equilibration)[3]

High-Resolution Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, equipped with a heated electrospray ionization (HESI) source.[4][5]

MS Parameters (Hypothetical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.9 kV[6]

  • Nebulizer Gas Pressure: 1.2 bar[6]

  • Dry Gas Flow Rate: 4 L/min[6]

  • Dry Gas Temperature: 200 °C[6]

  • Mass Range: m/z 50-500

  • Resolution: >70,000 FWHM

  • Data Acquisition Mode: Full scan for qualitative analysis and targeted selected ion monitoring (t-SIM) or parallel reaction monitoring (PRM) for quantification.

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of this compound. These values are estimated based on the analysis of similar compounds and should be experimentally verified.

Table 1: High-Resolution Mass Spectrometry Data (Hypothetical)

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)
This compound107.118377.0867, 49.0706

Table 2: Chromatographic and Quantitative Parameters (Hypothetical)

CompoundRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound3.50.10.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_analysis LC-HRMS Analysis cluster_data_processing Data Processing sp1 Biological Sample (100 µL) sp2 Add Internal Standard and this compound sp1->sp2 sp3 Alkalinize with 3M NaOH sp2->sp3 sp4 Protein Precipitation with Cold Acetonitrile sp3->sp4 sp5 Vortex and Centrifuge sp4->sp5 sp6 Filter Supernatant (0.45 µm) sp5->sp6 lc1 HPLC Injection sp6->lc1 lc2 C18 Reversed-Phase Chromatography lc1->lc2 ms1 HESI Source lc2->ms1 ms2 High-Resolution Mass Spectrometry ms1->ms2 da1 Data Acquisition (Full Scan / t-SIM) ms2->da1 dp1 Peak Integration da1->dp1 dp2 Quantification dp1->dp2 dp3 Reporting dp2->dp3

Caption: Experimental workflow for the analysis of this compound.

Hypothetical Fragmentation Pathway

fragmentation_pathway parent This compound [M+H]⁺ m/z = 107.1183 frag1 [M+H-CO]⁺ m/z = 77.0867 parent->frag1 - CO struct_parent Structure of Parent Ion frag2 [M+H-CO-C2D4]⁺ m/z = 49.0706 frag1->frag2 - C2D4 struct_frag1 Structure of Fragment 1 struct_frag2 Structure of Fragment 2

Caption: Hypothetical fragmentation of this compound.

References

Application Notes and Protocols for the Use of Piperazin-2-one-d6 in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of Piperazin-2-one-d6 as an internal standard in the validation of bioanalytical methods for the quantification of Piperazin-2-one in biological matrices. The protocol described herein is designed to meet the stringent requirements of regulatory bodies such as the FDA and EMA, ensuring data integrity and reliability for pharmacokinetic and toxicokinetic studies. Detailed experimental procedures, data presentation, and visual workflows are provided to facilitate the implementation of this method in a research or regulated laboratory setting.

Introduction

Piperazin-2-one is a key heterocyclic scaffold found in a variety of biologically active compounds and is an important intermediate in pharmaceutical synthesis.[1][2][3] Accurate quantification of Piperazin-2-one in biological fluids is crucial for understanding the pharmacokinetics and metabolism of drug candidates containing this moiety. Bioanalytical method validation is essential to ensure that the method is suitable for its intended purpose, providing reliable data to support regulatory submissions.[4]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[5][6][7] A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[7] This near-identical physicochemical behavior ensures that the SIL-IS effectively compensates for variability during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[7][8] This application note details a complete bioanalytical method validation for Piperazin-2-one in human plasma using this compound as the internal standard.

Experimental Protocols

This section outlines the detailed methodology for the quantification of Piperazin-2-one in human plasma.

Materials and Reagents
  • Analytes: Piperazin-2-one (Reference Standard), this compound (Internal Standard)

  • Biological Matrix: Human plasma (K2-EDTA)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

Stock and Working Solutions
  • Piperazin-2-one Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Piperazin-2-one in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Piperazin-2-one stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for each standard, QC, and study sample.

  • Pipette 50 µL of the appropriate sample (blank plasma, calibration standard, QC, or unknown) into the corresponding tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System Standard UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.0 95
2.5 95
2.6 5

| 3.5 | 5 |

Mass Spectrometry:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
Piperazin-2-one 101.1 56.1 100

| this compound | 107.1 | 60.1 | 100 |

Bioanalytical Method Validation Results

The method was validated according to the ICH M10 guideline.[9] A summary of the validation results is presented in the following tables.

Linearity and Range

The calibration curve was linear over the range of 1.00 to 1000 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.

Table 3: Calibration Curve Summary

Nominal Conc. (ng/mL) Back-Calculated Conc. (Mean, n=3) Accuracy (%)
1.00 0.98 98.0
2.50 2.55 102.0
5.00 5.10 102.0
10.0 9.80 98.0
50.0 50.5 101.0
100 101 101.0
500 495 99.0

| 1000 | 1015 | 101.5 |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Intra-day Accuracy and Precision (n=6)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.02 102.0 5.8
LQC 3.00 2.95 98.3 4.5
MQC 75.0 76.2 101.6 3.1

| HQC | 750 | 742.5 | 99.0 | 2.5 |

Table 5: Inter-day Accuracy and Precision (3 runs, n=18)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.04 104.0 7.2
LQC 3.00 2.98 99.3 5.1
MQC 75.0 75.9 101.2 4.0

| HQC | 750 | 745.5 | 99.4 | 3.3 |

Selectivity and Matrix Effect

No significant interfering peaks were observed at the retention times of Piperazin-2-one and this compound in blank plasma samples from six different sources. The matrix factor was determined to be between 0.95 and 1.05, indicating no significant ion suppression or enhancement.

Stability

The stability of Piperazin-2-one was evaluated under various conditions to simulate sample handling and storage.

Table 6: Stability of Piperazin-2-one in Human Plasma

Stability Condition QC Level Mean Stability / Nominal (%)
Bench-top (4 hours, RT) LQC 98.5
HQC 101.2
Freeze-Thaw (3 cycles) LQC 97.9
HQC 99.8
Long-term (-80°C, 30 days) LQC 99.1
HQC 100.5
Post-preparative (Autosampler, 24h) LQC 102.3

| | HQC | 101.7 |

Visualizations

Bioanalytical Workflow

The following diagram illustrates the overall workflow for the bioanalytical method, from sample receipt to data analysis.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Receipt Sample Receipt & Login Sample_Storage Sample Storage (-80°C) Sample_Receipt->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Integration LC_MS_Analysis->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Bioanalytical method workflow from sample receipt to reporting.
Logic for Internal Standard Use

This diagram outlines the rationale for using a stable isotope-labeled internal standard in quantitative bioanalysis.

Internal_Standard_Logic cluster_process Analytical Process Analyte Analyte (Piperazin-2-one) Sample_Prep Sample Prep Variability Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Corrects_For Compensates For IS->Corrects_For Matrix_Effect Matrix Effects (Ion Suppression/ Enhancement) Sample_Prep->Matrix_Effect Instrument_Var Instrumental Variability Matrix_Effect->Instrument_Var Ratio Analyte / IS Ratio Instrument_Var->Ratio Corrects_For->Sample_Prep Corrects_For->Matrix_Effect Corrects_For->Instrument_Var Result Accurate & Precise Quantification Ratio->Result

Rationale for using a stable isotope-labeled internal standard.

Conclusion

The described LC-MS/MS method for the quantification of Piperazin-2-one in human plasma using this compound as an internal standard is selective, accurate, precise, and robust. The validation results demonstrate that the method meets the acceptance criteria set forth by major regulatory agencies and is suitable for its intended purpose in supporting drug development studies. The use of a stable isotope-labeled internal standard is critical for achieving the high level of data quality required for regulatory submissions.

References

Troubleshooting & Optimization

Technical Support Center: Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of these standards in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?

A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[1] Its main purpose is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Because the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal characteristics of a deuterated internal standard?

A reliable deuterated internal standard should possess several key characteristics:

  • High Purity: Both chemical and isotopic purity are crucial. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1]

  • Stable Isotopic Labeling: Deuterium atoms should be placed in chemically stable positions on the molecule to prevent isotopic exchange.[2][3]

  • Sufficient Mass Shift: There should be a sufficient mass difference (typically ≥ 3 amu) between the D-IS and the analyte to distinguish them in the mass spectrometer and avoid isotopic crosstalk.[4][5]

  • Co-elution with Analyte: Ideally, the D-IS and the analyte should co-elute chromatographically to ensure they experience the same matrix effects.[5][6]

Q3: How many deuterium atoms are optimal for an internal standard?

Typically, a deuterated compound should contain between two to ten deuterium atoms.[1] The ideal number depends on the analyte's molecular weight and the desired mass shift to ensure the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte.[1] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1]

Troubleshooting Guides

Issue 1: Isotopic Exchange (Loss of Deuterium)

Symptoms:

  • Loss of the deuterated internal standard's signal over time.

  • An unexpected increase in the analyte's signal.[1]

  • Appearance of a "false positive" where the internal standard is detected as the unlabeled analyte.[7]

Root Causes & Solutions:

Isotopic exchange is a chemical reaction where a deuterium atom in the standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagent).[8]

Factor Effect on Isotopic Exchange Troubleshooting Recommendations
pH Both acidic and basic conditions can catalyze the exchange process. The rate is often lowest in a neutral or slightly acidic pH range.[2][8]Maintain a neutral pH for samples and mobile phases when possible. Avoid storing deuterated compounds in acidic or basic solutions.[9][10] If pH adjustment is necessary, do it immediately before analysis to minimize exposure time.[2]
Temperature Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2][8]Store D-IS solutions and samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.[1]
Solvent Protic solvents (e.g., water, methanol) can facilitate exchange by donating protons. Aprotic solvents (e.g., acetonitrile) are less likely to promote exchange.[8]Use aprotic solvents for reconstituting the deuterated standard whenever possible.[2]
Label Position Deuterium atoms on heteroatoms (O, N, S) or activated carbon atoms (e.g., adjacent to a carbonyl group) are more susceptible to exchange.[7][9]Review the certificate of analysis to identify the location of the deuterium labels. Select standards where deuterium is placed on stable, non-exchangeable positions.[2]
Experimental Protocol: Assessing Isotopic Stability

This protocol helps to determine if isotopic exchange is occurring under your specific experimental conditions.

  • Objective: To quantify any isotopic exchange of the deuterated standard after exposure to specific experimental conditions.

  • Methodology: a. Prepare solutions of the deuterated standard in different matrices relevant to your experiments (e.g., mobile phase, sample diluent with adjusted pH). b. Aliquot these solutions into separate vials for each time point and condition to be tested (e.g., T=0, T=24h, T=48h at room temperature and 40°C). c. At each designated time point, analyze the samples by LC-HRMS. d. Monitor the peak area of the fully deuterated species and any species that have lost one or more deuterium atoms. e. Calculate the percentage of isotopic exchange over time for each condition.

Isotopic_Exchange_Troubleshooting Troubleshooting Isotopic Exchange start Suspected Isotopic Exchange check_label Review Certificate of Analysis: Is the deuterium label in a labile position? start->check_label labile Yes, label is labile check_label->labile Yes stable No, label is stable check_label->stable No change_IS Consider alternative standard (e.g., 13C, 15N, or D-IS with stable labels) labile->change_IS check_conditions Investigate Experimental Conditions: pH, Temperature, Solvent stable->check_conditions resolved Issue Resolved change_IS->resolved optimize Optimize conditions: - Adjust pH to neutral - Lower temperature - Use aprotic solvents check_conditions->optimize stability_study Perform Stability Study to confirm resolution optimize->stability_study stability_study->resolved

A decision tree for troubleshooting isotopic exchange.
Issue 2: Purity Problems

Symptoms:

  • Non-zero intercept in the calibration curve.[1]

  • Overestimation of the analyte concentration, especially at lower levels.[1]

  • Presence of interfering peaks in the chromatogram.

Root Causes & Solutions:

Purity Type Problem Solution
Isotopic Purity The presence of unlabeled or partially deuterated analyte in the internal standard solution contributes to the analyte signal.[1]Verify the isotopic purity stated on the certificate of analysis. If necessary, determine the isotopic purity experimentally using high-resolution mass spectrometry (HRMS) or NMR.[9] Choose standards with high isotopic enrichment (≥98%).[1]
Chemical Purity The presence of other compounds in the D-IS solution can lead to interfering peaks.Ensure the chemical purity of the standard is high (>99%).[1] If interfering peaks are observed, consider further purification of the standard or use a more specific mass transition.
Experimental Protocol: Assessment of Isotopic Purity by HRMS
  • Objective: To determine the isotopic purity of a deuterated internal standard.[11]

  • Methodology: a. Prepare a solution of the deuterated internal standard at a suitable concentration for HRMS analysis.[11] b. Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method.[11] c. Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks.[11] d. Determine the relative intensities of the fully deuterated species and any unlabeled or partially deuterated species. e. Calculate the isotopic purity by comparing the peak area of the fully deuterated species to the sum of the peak areas of all observed isotopologues.[8]

Purity_Workflow Isotopic Purity Assessment Workflow prep_sample Prepare D-IS Solution acquire_spectra Acquire High-Resolution Mass Spectra prep_sample->acquire_spectra analyze_data Analyze Isotopic Distribution acquire_spectra->analyze_data calculate_purity Calculate Isotopic Purity analyze_data->calculate_purity report Report Purity Percentage calculate_purity->report

Workflow for assessing the isotopic purity of a D-IS.
Issue 3: Chromatographic Separation of Analyte and D-IS

Symptoms:

  • The deuterated internal standard elutes slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[9]

  • Poor compensation for matrix effects, leading to inaccurate and imprecise results.[12]

Root Causes & Solutions:

This phenomenon is known as the "deuterium isotope effect." The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to small differences in polarity and retention time.[9] If this separation occurs in a region of changing ion suppression, the analyte and internal standard will be affected differently.[13]

Troubleshooting Steps:

  • Modify the Gradient: A shallower gradient can broaden the peaks of both the analyte and the internal standard, promoting better overlap.[9]

  • Adjust Mobile Phase Composition: Small changes to the organic modifier or the aqueous component can alter the selectivity and potentially reduce the separation.[9]

  • Optimize Chromatography: Adjusting the chromatographic method, such as changing the column or mobile phase, can help achieve co-elution.[14]

Issue 4: Differential Matrix Effects

Symptoms:

  • The deuterated internal standard does not adequately compensate for ion suppression or enhancement.[12]

  • Poor accuracy and reproducibility of results.

Root Causes & Solutions:

Differential matrix effects occur when the analyte and the D-IS are affected differently by the sample matrix.[12] This is often a consequence of chromatographic separation, where the two compounds are exposed to different matrix components as they elute.[12]

Experimental Protocol: Post-Extraction Spike Analysis to Evaluate Matrix Effects

This experiment helps determine if the sample matrix is causing ion suppression or enhancement and if the D-IS is compensating for it effectively.

  • Objective: To assess the impact of the matrix on the analyte and D-IS signals.

  • Methodology: a. Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in a clean solvent (e.g., mobile phase).[12] b. Set B (Post-Extraction Spike): Extract a blank matrix sample. After the final extraction step, spike the extracted matrix with the standards at the same low, medium, and high concentrations.[12] c. Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the deuterated internal standard at the working concentration.[12] d. Analyze all three sets of samples using your LC-MS method.

  • Data Analysis:

    • Compare the analyte peak areas between Set A and Set B to calculate the matrix effect. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[12]

    • Compare the analyte/D-IS peak area ratios in Set C to the ratios in a neat solution to determine if the D-IS is effectively compensating for the matrix effect.

Matrix_Effects Differential Matrix Effects Logic start Analyte and D-IS Enter Ion Source coelution Do they co-elute perfectly? start->coelution yes Yes coelution->yes Yes no No (Chromatographic Separation) coelution->no No same_matrix Exposed to Same Matrix Components yes->same_matrix diff_matrix Exposed to Different Matrix Components no->diff_matrix same_effect Similar Ion Suppression/Enhancement same_matrix->same_effect diff_effect Different Ion Suppression/Enhancement diff_matrix->diff_effect good_comp Good Compensation (Accurate Results) same_effect->good_comp poor_comp Poor Compensation (Inaccurate Results) diff_effect->poor_comp

The impact of co-elution on matrix effect compensation.

References

Technical Support Center: Chromatographic Analysis of Piperazin-2-one and its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Piperazin-2-one and its deuterated internal standard, Piperazin-2-one-d6, in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Is it normal to observe a chromatographic shift between Piperazin-2-one and this compound?

Yes, it is common to observe a slight chromatographic shift between an analyte and its deuterated internal standard (IS).[1][2] Typically, the deuterated compound, such as this compound, will elute slightly earlier than the non-deuterated analyte.[2] This phenomenon is known as the "deuterium isotope effect," which can be attributed to small differences in the lipophilicity of the molecule upon substitution of hydrogen with deuterium.[1][3]

Q2: Why is co-elution of the analyte and internal standard important?

Ideally, the stable-isotope-labeled (SIL) internal standard should co-elute with the analyte to ensure that both experience the same matrix effects and instrument response variability during LC-MS analysis.[1][3] This co-elution is crucial for the internal standard to accurately compensate for variations in sample preparation, extraction efficiency, and potential ion suppression or enhancement.[3][4][5]

Q3: How many deuterium atoms are optimal for an internal standard like this compound?

A deuterated internal standard should ideally have between 2 and 10 deuterium atoms. The exact number depends on the molecular weight of the analyte and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently to avoid isotopic crosstalk with the analyte.

Q4: What are the purity requirements for this compound to be used as an internal standard?

For accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity. Generally accepted standards are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

High purity is essential to ensure the internal standard behaves predictably and does not introduce interferences.[4] The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.[4]

Troubleshooting Guides

Issue 1: Retention Time Shift for Both Analyte and Internal Standard

If you observe that both the Piperazin-2-one and this compound peaks are shifting in retention time, the issue is likely systemic.

Troubleshooting Workflow for Systemic Retention Time Shifts

Start Retention Time Shift Observed for Both Peaks Check_Mobile_Phase Check Mobile Phase - Freshly prepared? - Correct composition? - Degassed? Start->Check_Mobile_Phase Check_Flow_Rate Verify Flow Rate - System pressure stable? - Leaks present? Check_Mobile_Phase->Check_Flow_Rate If no issue found Resolved Problem Resolved Check_Mobile_Phase->Resolved If issue found & corrected Check_Temperature Check Column Temperature - Oven set correctly? - Ambient temperature stable? Check_Flow_Rate->Check_Temperature If no issue found Check_Flow_Rate->Resolved If issue found & corrected Check_Column Inspect Column - Column equilibration sufficient? - Column aging? Check_Temperature->Check_Column If no issue found Check_Temperature->Resolved If issue found & corrected Check_Column->Resolved If issue found & corrected Not_Resolved Problem Persists Check_Column->Not_Resolved If no issue found

Caption: Troubleshooting workflow for systemic retention time shifts.

Issue 2: Peak Splitting Observed in Chromatogram

Peak splitting can occur for either a single peak or all peaks and can compromise accurate integration and quantification.

Troubleshooting Workflow for Peak Splitting

Start Peak Splitting Observed All_Peaks Are all peaks splitting? Start->All_Peaks Check_Frit_Void Check for Blocked Frit or Column Void - Reverse flush column - Replace column if necessary All_Peaks->Check_Frit_Void Yes Single_Peak Only analyte or IS peak is splitting All_Peaks->Single_Peak No Resolved Problem Resolved Check_Frit_Void->Resolved Check_Solvent Check Sample Solvent - Is it stronger than the mobile phase? Single_Peak->Check_Solvent Check_Overload Check for Mass Overload - Reduce injection volume or dilute sample Check_Solvent->Check_Overload If no issue found Check_Solvent->Resolved If issue found & corrected Check_Overload->Resolved If issue found & corrected

Caption: Troubleshooting workflow for chromatographic peak splitting.

Data Presentation

The following table summarizes common causes of retention time shifts and their typical effects.

Parameter Potential Cause of Variation Effect on Retention Time Corrective Action
Mobile Phase Inaccurate preparation of solvent ratios.[6]Can increase or decrease, affecting all peaks.Prepare fresh mobile phase, ensuring accurate measurements.
Buffer degradation or incorrect pH.[7]Shifts in retention for ionizable compounds.Use fresh buffer and verify pH.
Flow Rate Leaks, worn pump seals, or faulty check valves.[6][8]Typically increases retention time (slower flow).Inspect for leaks and perform pump maintenance.
Temperature Fluctuations in ambient temperature or oven setting.[6][8]Can increase or decrease retention.Use a thermostatted column compartment.[8]
Column Contamination from sample matrix.[8][9]Can lead to shifts and increased backpressure.Flush the column or use a guard column.
Column aging/degradation.Gradual shift in retention over time.Replace the column.
Sample Solvent Mismatch with mobile phase.[6][8]Can cause shifts, particularly for early eluting peaks.Dissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol for Investigating Retention Time Shift Between Analyte and Internal Standard

  • System Suitability Check:

    • Prepare a solution containing only this compound in the initial mobile phase.

    • Inject this solution to confirm the purity of the internal standard and check for the presence of any unlabeled Piperazin-2-one.

  • Analyte and Internal Standard Co-injection:

    • Prepare a sample containing both Piperazin-2-one and this compound at a known concentration.

    • Inject the sample and record the retention times of both the analyte and the internal standard.

    • Overlay the chromatograms to visually assess the degree of separation.

  • Method Optimization to Minimize Separation (if required):

    • Mobile Phase Composition: Adjust the organic-to-aqueous ratio. A small change can influence the retention of both compounds.

    • Gradient Slope: A shallower gradient can sometimes improve the co-elution of closely related compounds.

    • Temperature: Modify the column temperature. While this affects overall retention, it can also alter the selectivity between the analyte and the internal standard.

    • Column Chemistry: If significant separation persists, consider a column with a different stationary phase chemistry.

  • Data Analysis:

    • Calculate the relative retention time (RRT) of the internal standard to the analyte.

    • Monitor the RRT across a batch of samples. A consistent RRT indicates a stable chromatographic system, even if there is a slight separation.

References

Optimizing mass spectrometer conditions for Piperazin-2-one-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Piperazin-2-one-d6 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical initial mass spectrometer settings for this compound analysis?

A1: Initial parameters can vary based on the instrument and ionization source. However, for a small molecule like this compound, a good starting point for Electrospray Ionization (ESI) in positive mode is outlined in the table below.

Q2: I am not seeing any signal for my this compound standard. What should I check first?

A2: No signal is a common issue that can stem from several sources. First, verify the basics: ensure the mass spectrometer is properly calibrated and the spray is stable. Check that the vial contains the correct sample and is placed correctly in the autosampler. Also, confirm that the acquisition method is set up to monitor the correct mass-to-charge ratio (m/z) for this compound.

Q3: My chromatogram for this compound shows significant peak tailing. What are the potential causes?

A3: Peak tailing can be caused by several factors. It could be related to the analytical column, where active sites may be interacting with the analyte. Consider using a column with end-capping or a different stationary phase. Another common cause is an inappropriate mobile phase pH, which can affect the ionization state of the analyte. Finally, issues with the sample solvent, such as being too strong for the initial mobile phase conditions, can also lead to peak distortion.

Q4: I'm observing high background noise in my blanks. What are the likely sources?

A4: High background noise can originate from contaminated solvents, mobile phase additives, or the LC-MS system itself. Ensure you are using high-purity, LC-MS grade solvents and reagents. If the contamination persists, it may be necessary to clean the system, including the spray shield, ion transfer tube, and potentially the ion optics.

Q5: What are the expected precursor and product ions for this compound in MS/MS analysis?

A5: For deuterated Piperazin-2-one (C4H2D6N2O), the expected monoisotopic mass of the protonated molecule [M+H]+ would be approximately 107.1 g/mol . Fragmentation in MS/MS (or tandem MS) would depend on the collision energy. Common losses would likely involve the carbonyl group and parts of the piperazine ring. It is crucial to perform a precursor ion scan and a product ion scan on a standard solution to determine the optimal transitions for your specific instrument and conditions.

Troubleshooting Guides

Issue 1: No or Low Signal Intensity for this compound

This guide will walk you through a systematic approach to diagnose and resolve issues with low or no signal for your analyte.

NoSignalTroubleshooting start Start: No/Low Signal check_instrument Check Instrument Status - Is spray stable? - Is system calibrated? start->check_instrument is_instrument_ok Instrument OK? check_instrument->is_instrument_ok check_sample Verify Sample Integrity - Correct sample? - Correct vial position? - Analyte degradation? is_sample_ok Sample OK? check_sample->is_sample_ok check_method Review Acquisition Method - Correct m/z? - Correct ionization mode? is_method_ok Method OK? check_method->is_method_ok is_instrument_ok->check_sample Yes fix_instrument Troubleshoot Instrument - Clean source - Check gas/solvent lines is_instrument_ok->fix_instrument No is_sample_ok->check_method Yes fix_sample Prepare Fresh Sample - Use fresh standard - Check solvent is_sample_ok->fix_sample No fix_method Optimize Method - Adjust ESI parameters - Check for correct precursor ion is_method_ok->fix_method No resolved Issue Resolved is_method_ok->resolved Yes, contact support fix_instrument->resolved fix_sample->resolved fix_method->resolved

Caption: Troubleshooting workflow for no or low signal intensity.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Use this guide to address common issues related to suboptimal chromatographic peak shapes.

PeakShapeTroubleshooting start Start: Poor Peak Shape check_column Inspect LC Column - Column age/usage? - Potential blockage? start->check_column is_column_ok Column OK? check_column->is_column_ok check_mobile_phase Evaluate Mobile Phase - Correct pH? - Freshly prepared? is_mp_ok Mobile Phase OK? check_mobile_phase->is_mp_ok check_sample_solvent Analyze Sample Solvent - Mismatch with mobile phase? is_solvent_ok Sample Solvent OK? check_sample_solvent->is_solvent_ok is_column_ok->check_mobile_phase Yes fix_column Replace/Flush Column - Use guard column is_column_ok->fix_column No is_mp_ok->check_sample_solvent Yes fix_mobile_phase Prepare Fresh Mobile Phase - Adjust pH is_mp_ok->fix_mobile_phase No fix_sample_solvent Adjust Sample Solvent - Reconstitute in mobile phase A is_solvent_ok->fix_sample_solvent No resolved Issue Resolved is_solvent_ok->resolved Yes, contact support fix_column->resolved fix_mobile_phase->resolved fix_sample_solvent->resolved

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Data Presentation

Table 1: Recommended Starting Mass Spectrometer Parameters
ParameterSetting
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/Hr
Desolvation Gas Flow600 L/Hr
Precursor Ion (m/z)107.1
Product Ion (m/z)To be determined
Collision EnergyTo be optimized (start at 15 eV)

Note: These are suggested starting points. Optimization is necessary for your specific instrument and application.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis
  • Stock Solution Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve in 1 mL of methanol to make a 1 mg/mL stock solution.

    • Store the stock solution at -20°C.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution with 50:50 methanol:water to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Method Development Workflow

This protocol outlines the steps to develop a robust LC-MS/MS method for this compound.

MethodDevelopmentWorkflow start Start: Method Development infusion 1. Direct Infusion - Determine precursor ion - Optimize cone voltage start->infusion product_ion_scan 2. Product Ion Scan - Determine major product ions - Optimize collision energy infusion->product_ion_scan lc_method 3. LC Method Optimization - Select column - Optimize mobile phase and gradient product_ion_scan->lc_method final_method 4. Final Method Validation - Assess linearity, accuracy, and precision lc_method->final_method end End: Robust Method final_method->end

Caption: Workflow for LC-MS/MS method development.

Technical Support Center: Addressing Matrix Effects with Piperazin-2-one-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Piperazin-2-one-d6 as an internal standard to mitigate matrix effects in analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our analytical experiments?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its chemical structure is nearly identical to the corresponding non-deuterated analyte, but it has a different mass due to the presence of deuterium atoms. This allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to your samples, calibration standards, and quality controls, it co-elutes with the analyte of interest and experiences similar matrix effects (ion suppression or enhancement). The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for variations during sample preparation and analysis, leading to more accurate and precise results.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions should be stored under similar conditions. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the standard.

Q3: What are the key considerations when preparing my working solutions of this compound?

A3: When preparing working solutions, it is crucial to use high-purity solvents that are compatible with your analytical method (e.g., LC-MS/MS grade methanol or acetonitrile). Ensure accurate and precise pipetting to maintain a consistent concentration of the internal standard across all samples. It is also important to assess the stability of the internal standard in the chosen solvent and storage conditions.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) for Analyte and/or Internal Standard

Possible Causes & Solutions:

CauseTroubleshooting Steps
Column Contamination 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Inappropriate Mobile Phase pH 1. Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. 2. Adjust the pH and re-equilibrate the system.
Injection of a Stronger Solvent than the Mobile Phase 1. Dilute the sample in a solvent that is weaker than or matches the initial mobile phase composition.
Extra-Column Volume 1. Minimize the length and diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected to avoid dead volume.
Issue 2: Chromatographic Separation of this compound and the Analyte

Possible Causes & Solutions:

CauseTroubleshooting Steps
Isotope Effect 1. Optimize the chromatographic gradient. A shallower gradient can sometimes improve co-elution. 2. Adjust the mobile phase composition (e.g., organic modifier, additive concentration).
Column Selectivity 1. Screen different column chemistries (e.g., C18, Phenyl-Hexyl) to find one that provides better co-elution.
Issue 3: Inconsistent Internal Standard Response Across Samples

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inaccurate Pipetting 1. Verify the calibration and performance of your pipettes. 2. Ensure consistent pipetting technique.
Degradation of Internal Standard 1. Prepare fresh stock and working solutions of this compound. 2. Investigate the stability of the internal standard in the sample matrix under the experimental conditions.
Differential Matrix Effects 1. Even with a co-eluting SIL-IS, severe matrix effects can sometimes cause variability. 2. Enhance sample clean-up using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering matrix components.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of piperazine-like compounds from plasma or serum using this compound as an internal standard.

  • Sample Thawing: Thaw plasma/serum samples and quality controls at room temperature.

  • Internal Standard Spiking: To 100 µL of each sample, add 10 µL of this compound working solution (concentration to be optimized based on analyte levels). Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if required for analyte stability) to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effects

This experiment helps to quantify the extent of ion suppression or enhancement caused by the sample matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the mobile phase.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Quantitative Data Summary

The following table provides typical validation parameters for LC-MS/MS methods quantifying piperazine-related compounds using a deuterated internal standard. These values should serve as a general guideline; specific results will vary depending on the analyte, matrix, and instrumentation.

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery 60 - 110%
Matrix Effect Corrected by Internal Standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add this compound sample->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer reconstitute Reconstitute transfer->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: A typical experimental workflow for sample analysis using an internal standard.

troubleshooting_logic cluster_is Internal Standard Issues cluster_chrom Chromatography Issues cluster_matrix Matrix Effect Issues start Inconsistent Results? is_response Check IS Response Variability start->is_response Yes peak_shape Poor Peak Shape? start->peak_shape No is_prep Verify IS Preparation & Stability is_response->is_prep High Variability is_pipette Check Pipetting Accuracy is_response->is_pipette High Variability is_response->peak_shape Consistent coelution Analyte/IS Separation? peak_shape->coelution No check_column Inspect/Flush/Replace Column peak_shape->check_column Yes optimize_method Optimize Gradient/Mobile Phase coelution->optimize_method Yes matrix_eval Quantify Matrix Effect coelution->matrix_eval No improve_cleanup Enhance Sample Cleanup (SPE/LLE) matrix_eval->improve_cleanup

Technical Support Center: Isotopic Purity Assessment of Piperazin-2-one-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperazin-2-one-d6. The following information is designed to address common challenges encountered during the isotopic purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it critical for this compound?

A1: Isotopic purity refers to the percentage of a deuterated compound that is fully deuterated at the designated positions. For this compound, this means quantifying the percentage of molecules that contain six deuterium atoms as intended. High isotopic purity is crucial for its applications, particularly when used as an internal standard in quantitative mass spectrometry-based assays. Low isotopic purity, which implies the presence of partially deuterated or non-deuterated species (isotopologues), can lead to inaccurate quantification of the target analyte.[1][2]

Q2: Which analytical techniques are most suitable for determining the isotopic purity of this compound?

A2: The primary techniques for assessing the isotopic purity of deuterated compounds like this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4] HRMS is used to determine the distribution of isotopologues (d0 to d6), while NMR (specifically ¹H and ²H NMR) can provide detailed information about the location and extent of deuteration.[5][6]

Q3: What are the common isotopic impurities I might find in my this compound sample?

A3: It is practically impossible to synthesize a compound with 100% isotopic purity.[2] Therefore, a sample of this compound will likely contain a small population of molecules with fewer than six deuterium atoms (e.g., d5, d4, etc.).[2] These are referred to as isotopologues. The relative abundance of these species depends on the isotopic enrichment of the starting materials used in the synthesis.[2]

Q4: I am observing a gradual loss of isotopic purity over time. What could be the cause?

A4: A progressive loss of deuterium from your this compound standard is likely due to hydrogen-deuterium (H/D) exchange.[7] This is a chemical process where deuterium atoms on your molecule are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol).[7] The amide proton in the Piperazin-2-one ring is particularly susceptible to exchange.

Q5: How can I minimize H/D exchange for my this compound standards?

A5: To minimize H/D exchange, consider the following:

  • Solvent Choice: Store stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) whenever possible.

  • pH Control: Avoid highly acidic or basic conditions, which can catalyze H/D exchange.

  • Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down the exchange rate.

  • Fresh Preparations: Prepare working solutions fresh and in small batches to minimize the time they are exposed to exchange-promoting conditions.[7]

Troubleshooting Guides

Issue 1: Inconsistent Isotopic Purity Results Between Batches
Potential Cause Troubleshooting Step Recommended Action
Variability in Synthetic Starting Materials Review the Certificate of Analysis (CoA) for the isotopic enrichment of the starting materials for each batch.If enrichment varies, this will directly impact the final isotopologue distribution.[2] Consider sourcing starting materials with consistent and high isotopic enrichment.
Inconsistent Reaction Conditions Evaluate the synthesis protocol for any variations in temperature, reaction time, or purification methods between batches.Optimize and standardize the synthetic and purification protocols to ensure batch-to-batch consistency.
Analyst or Instrumentation Variability Have the same analyst re-run the analysis on the same instrument. If results are still inconsistent, run the analysis on a different instrument.This helps to isolate whether the variability is due to human error or instrument performance.
Issue 2: Higher than Expected Abundance of Lower Isotopologues (d0-d5)
Potential Cause Troubleshooting Step Recommended Action
Low Isotopic Enrichment of Precursors As in Issue 1, verify the isotopic enrichment of the starting materials from the CoA.Source precursors with a higher degree of deuteration.
H/D Exchange During Synthesis or Workup Analyze the reaction and purification steps for the use of protic solvents or exposure to acidic/basic conditions.Replace protic solvents with aprotic alternatives where feasible. Neutralize the reaction mixture promptly during workup.
In-source Back-Exchange in Mass Spectrometer Infuse the sample directly into the mass spectrometer and vary the source conditions (e.g., temperature, gas flow).Optimize MS source parameters to minimize in-source H/D exchange.
Issue 3: Discrepancy Between MS and NMR Isotopic Purity Data
Potential Cause Troubleshooting Step Recommended Action
Different Aspects of Purity Measured Understand that HRMS provides the distribution of molecular species with different numbers of deuterium atoms, while NMR can indicate the average deuteration at specific sites.[2]Use both techniques complementarily. HRMS gives the overall isotopologue distribution, and NMR confirms the positions of deuteration.
NMR Internal Standard Issues Verify the purity and accurate weighing of the internal standard used for quantitative NMR (qNMR).Use a certified internal standard and ensure accurate sample and standard preparation.
Mass Spectrometer Calibration/Resolution Check the mass accuracy and resolution of the mass spectrometer.Calibrate the instrument according to the manufacturer's recommendations to ensure accurate mass assignments and separation of isotopic peaks.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable aprotic solvent like acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Scan Mode: Full scan from m/z 100-150

    • Resolution: >10,000

    • Data Acquisition: Acquire data for at least 1 minute to obtain a stable signal.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue (d0 to d6).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the d6 species.

Protocol 2: Isotopic Enrichment Analysis by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6). Add a known amount of a certified internal standard with a well-resolved signal that does not overlap with the analyte signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Experiment: Standard quantitative ¹H NMR.

    • Acquisition: Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for the residual proton signals at the deuterated positions.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons at the deuterated positions.

    • Integrate a well-resolved signal from the non-deuterated part of the molecule (if any) and the signal from the internal standard.

    • Calculate the degree of deuteration by comparing the relative integrals of the residual proton signals to the integral of a signal from a fully protonated position.

Data Presentation

Table 1: Theoretical vs. Experimental Isotopologue Distribution for a Batch of this compound

IsotopologueTheoretical Abundance (%)Experimental Abundance (%)
d697.0496.8
d52.903.1
d40.060.1
d3<0.01<0.01
d2<0.01<0.01
d1<0.01<0.01
d0<0.01<0.01

Theoretical distribution is calculated based on a statistical model assuming a certain isotopic enrichment of the starting materials.[2]

Visualizations

IsotopicPurityWorkflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample PrepMS Prepare for MS (e.g., 1 ug/mL in ACN) Sample->PrepMS PrepNMR Prepare for NMR (e.g., 5-10 mg in DMSO-d6 + IS) Sample->PrepNMR HRMS HRMS Analysis PrepMS->HRMS NMR 1H NMR Analysis PrepNMR->NMR MS_Data Isotopologue Distribution (d0-d6) HRMS->MS_Data NMR_Data Positional Deuteration Level NMR->NMR_Data Purity Final Isotopic Purity Report MS_Data->Purity NMR_Data->Purity

Caption: Overall workflow for the isotopic purity assessment of this compound.

TroubleshootingTree Start Inaccurate Isotopic Purity Result CheckPurity Is Purity Lower Than Expected? Start->CheckPurity CheckVariability Are Results Inconsistent? Start->CheckVariability H_D_Exchange Suspect H/D Exchange CheckPurity->H_D_Exchange Yes LowEnrichment Suspect Low Precursor Enrichment CheckPurity->LowEnrichment No CheckMethod Review Analytical Method CheckVariability->CheckMethod Yes OtherIssue Consider Other Issues (e.g., Contamination) CheckVariability->OtherIssue No CheckSolvent Review Solvent & Storage Conditions H_D_Exchange->CheckSolvent Optimize Optimize: Aprotic Solvent, Low Temp, Fresh Prep CheckSolvent->Optimize CheckCoA Verify CoA of Starting Materials LowEnrichment->CheckCoA InstrumentCal Check Instrument Calibration & Performance CheckMethod->InstrumentCal Reanalyze Re-analyze Samples InstrumentCal->Reanalyze

Caption: Troubleshooting decision tree for common isotopic purity issues.

References

Technical Support Center: Minimizing Ion Suppression with Piperazin-2-one-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Piperazin-2-one-d6 as an internal standard in their quantitative LC-MS/MS analyses. Here, you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you mitigate ion suppression and ensure the accuracy and reproducibility of your results.

Troubleshooting Guides

Encountering issues during your analysis can be challenging. The table below outlines common problems you might face when using this compound as an internal standard, their potential causes, and actionable solutions.

ProblemPossible Cause(s)Solution(s)
Low or no signal for this compound in matrix samples 1. Severe Ion Suppression: High concentrations of co-eluting matrix components are preventing efficient ionization. 2. Extraction Issues: The internal standard is not being efficiently recovered during sample preparation. 3. Degradation: The internal standard may be unstable under the sample preparation or storage conditions.1. Optimize Sample Preparation: Implement a more rigorous cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] 2. Modify Chromatography: Adjust the chromatographic gradient or change the column to separate the analyte and internal standard from the region of ion suppression.[1] 3. Evaluate Extraction Recovery: Perform experiments to determine the recovery of this compound during your sample preparation process. 4. Assess Stability: Conduct stability tests of the internal standard in the sample matrix and processing solvents.
Inconsistent or high variability in the Analyte/IS peak area ratio 1. Differential Ion Suppression: The analyte and this compound are experiencing different degrees of ion suppression. This can occur if they do not perfectly co-elute.[2][3] 2. Matrix Effects Vary Between Samples: The composition of the biological matrix differs from sample to sample, leading to variable ion suppression.[4] 3. Cross-contamination: Contamination of the analyte with the internal standard or vice versa.1. Ensure Co-elution: Adjust chromatographic conditions to ensure the analyte and this compound have identical retention times. Even slight shifts can lead to differential suppression.[2] 2. Use Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same biological matrix as your samples to compensate for consistent matrix effects.[5] 3. Check for Isotopic Purity: Verify the isotopic purity of this compound to ensure there is no significant contribution to the analyte's signal.
Retention time shift between analyte and this compound Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic behavior, especially in reverse-phase chromatography.[6]1. Optimize Chromatography: A slower gradient or a column with different selectivity may help to minimize the separation. 2. Confirm Co-elution in Matrix: Verify that the retention times are consistent and overlapping in extracted matrix samples, not just in neat solutions.
High background or interfering peaks at the mass transition of this compound 1. Matrix Interference: An endogenous compound in the matrix is producing a fragment ion that is isobaric with the monitored transition for this compound. 2. Metabolite Interference: A metabolite of the analyte or another co-administered drug may be causing interference.1. Improve Chromatographic Resolution: Optimize the LC method to separate the interfering peak from the internal standard. 2. Select a Different MRM Transition: If possible, choose a more selective and specific mass transition for this compound that is not subject to interference. 3. Enhance Sample Cleanup: Utilize a more selective sample preparation technique to remove the interfering compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its primary purpose is to compensate for variations during the analytical process, including sample preparation, injection volume differences, and, most importantly, matrix effects like ion suppression.[7] Since it is chemically almost identical to the non-labeled analyte, it is assumed to experience the same degree of ion suppression, allowing for an accurate and precise quantification based on the ratio of the analyte's peak area to the internal standard's peak area.

Q2: Why is a deuterated standard like this compound preferred over a structural analog?

A2: A deuterated standard is preferred because its physicochemical properties are nearly identical to the analyte of interest. This ensures that it co-elutes with the analyte during chromatography and is affected by ion suppression in the same way.[6] Structural analogs, while similar, may have different retention times and ionization efficiencies, leading to less effective compensation for matrix effects.

Q3: Can this compound itself cause ion suppression?

A3: Yes, if the concentration of this compound is too high, it can compete with the analyte for ionization, leading to suppression of the analyte's signal. It is crucial to optimize the concentration of the internal standard to be within the linear range of the assay and at a level that does not significantly suppress the analyte's signal.

Q4: How can I determine if my assay is suffering from ion suppression?

A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. Additionally, a quantitative assessment of matrix effects can be performed by comparing the analyte's response in a neat solution versus a post-extraction spiked matrix sample.[1] A lower response in the matrix sample indicates ion suppression.

Q5: What should I do if I observe a slight retention time difference between my analyte and this compound?

A5: A small, consistent shift may be due to the deuterium isotope effect.[6] While minor shifts may be acceptable, it is critical to ensure that both peaks are eluting within the same region of matrix effect. If the shift causes them to experience different degrees of ion suppression, this will compromise the accuracy of your results. In such cases, further optimization of the chromatographic method is necessary to achieve co-elution.[2]

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

Objective: To qualitatively identify the retention time regions where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Analyte of interest and this compound standard solution (in mobile phase)

  • Blank matrix extract (prepared using your sample preparation method)

Procedure:

  • System Setup:

    • Connect the outlet of the analytical column to one port of a tee-union.

    • Connect the outlet of the syringe pump to the second port of the tee-union.

    • Connect the third port of the tee-union to the mass spectrometer's ion source.

  • Infusion:

    • Fill the syringe with a solution of your analyte and this compound at a concentration that gives a stable and robust signal.

    • Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).

    • Begin infusing the standard solution into the mass spectrometer and start data acquisition. You should observe a stable baseline signal for both the analyte and the internal standard.

  • Injection and Analysis:

    • While the standards are infusing, inject a blank matrix extract onto the LC system.

    • Monitor the signal for the analyte and this compound. Any significant and reproducible dip in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.

Protocol 2: Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for an analyte when using this compound as an internal standard.

Materials:

  • Analyte of interest and this compound stock solutions

  • Blank biological matrix (e.g., plasma, urine)

  • Reconstitution solvent (typically the initial mobile phase)

Procedure:

  • Prepare Three Sets of Samples (at a minimum of two concentration levels, e.g., low and high QC):

    • Set 1 (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Extract blank matrix using your established sample preparation protocol. Spike the analyte and this compound into the final, dried, and reconstituted extract.

    • Set 3 (Matrix-Spiked Sample): Spike the analyte and this compound into the blank matrix before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Let A be the mean peak area of the analyte in the Neat Solution (Set 1).

    • Let B be the mean peak area of the analyte in the Post-Extraction Spike (Set 2).

    • Let IS_A be the mean peak area of this compound in the Neat Solution (Set 1).

    • Let IS_B be the mean peak area of this compound in the Post-Extraction Spike (Set 2).

    • Matrix Effect (ME) for Analyte (%): = (B / A) * 100

    • Matrix Effect (ME) for IS (%): = (IS_B / IS_A) * 100

    • Internal Standard Normalized Matrix Factor (IS-NMF): = (B / IS_B) / (A / IS_A)

    A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. An IS-NMF value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.

Quantitative Data Summary: Matrix Effect Assessment

The following table presents hypothetical data from a matrix effect experiment for "Analyte X" using this compound as the internal standard in human plasma.

Sample SetAnalyte X Peak Area (Mean)This compound Peak Area (Mean)Matrix Effect (Analyte)Matrix Effect (IS)IS-Normalized Matrix Factor
Set 1: Neat Solution 500,000750,000---
Set 2: Post-Extraction Spike 275,000420,00055% (Suppression)56% (Suppression)0.98

In this example, both the analyte and the internal standard experience significant ion suppression (55% and 56%, respectively). However, the IS-Normalized Matrix Factor of 0.98 indicates that this compound is effectively compensating for this suppression, validating its use in this assay.

Visualizations

IonSuppressionTroubleshooting start Inconsistent Results or Low Signal Observed check_is_signal Check IS Signal in Matrix vs. Neat Solution start->check_is_signal is_signal_ok IS Signal Consistent? check_is_signal->is_signal_ok low_is_signal IS Signal Suppressed is_signal_ok->low_is_signal No check_ratio Check Analyte/IS Ratio Variability is_signal_ok->check_ratio Yes optimize_sample_prep Optimize Sample Prep (SPE, LLE) low_is_signal->optimize_sample_prep ratio_ok Ratio Consistent? check_ratio->ratio_ok inconsistent_ratio Inconsistent Ratio ratio_ok->inconsistent_ratio No end_ok Method Performance Acceptable ratio_ok->end_ok Yes post_column_infusion Perform Post-Column Infusion Experiment inconsistent_ratio->post_column_infusion suppression_zone Suppression Zone Identified? post_column_infusion->suppression_zone optimize_chroma Optimize Chromatography (Gradient, Column) suppression_zone->optimize_chroma Yes suppression_zone->optimize_sample_prep No / Insufficient revalidate Re-evaluate Matrix Effect optimize_chroma->revalidate optimize_sample_prep->revalidate revalidate->end_ok Pass end_fail Further Method Development Needed revalidate->end_fail Fail ESIMechanism cluster_source Electrospray Ionization (ESI) Source droplet Nebulized Droplet gas_phase_ion Gas Phase Ions (To Mass Analyzer) droplet->gas_phase_ion Solvent Evaporation & Ion Desorption analyte Analyte is IS (d6) matrix Matrix Component p1 p2 p3 p4 p5 p6 p7 p8 matrix_compete Competition for Surface/Charge matrix_compete->analyte matrix_compete->is

References

Stability of Piperazin-2-one-d6 in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, handling, and analysis of Piperazin-2-one-d6 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited, the following recommendations are based on best practices and data from structurally related piperazine compounds. It is crucial to perform compound-specific validation for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in plasma, whole blood, and urine?

Q2: How can I minimize the degradation of this compound in my samples during collection and processing?

A2: To minimize pre-analytical degradation, it is recommended to process samples as quickly as possible after collection. For plasma samples, use EDTA as the anticoagulant and separate the plasma from whole blood by centrifugation promptly.[3] If immediate analysis is not possible, freeze the samples at -20°C or lower. Avoid repeated freeze-thaw cycles.[3]

Q3: Are there any known stability issues for piperazine compounds in different biological matrices?

A3: Yes, studies on various piperazine derivatives have shown that their stability can be influenced by the biological matrix, storage temperature, and pH.[1][4] For instance, some piperazine compounds exhibit better stability in plasma compared to whole blood or serum.[3] The pH of urine can also significantly impact the stability of related compounds, with acidic conditions generally favoring stability.[4]

Q4: What are the common analytical techniques used for the quantification of piperazine-related compounds?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the quantification of piperazine derivatives in biological matrices.[1][2][3] This technique offers excellent selectivity and allows for the use of a deuterated internal standard like this compound to ensure accurate quantification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low analyte recovery 1. Degradation during sample collection and processing.2. Instability during storage.3. Inefficient extraction from the biological matrix.1. Minimize the time between sample collection and processing. Keep samples on ice.2. Ensure samples are stored at appropriate temperatures (-20°C or -80°C). Avoid freeze-thaw cycles. Validate storage stability.3. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the extraction buffer is optimal for this compound.
High variability in results 1. Inconsistent sample handling.2. Matrix effects in the LC-MS/MS analysis.3. Instability of the analyte in the autosampler.1. Standardize the entire workflow from sample collection to analysis.2. Evaluate and minimize matrix effects by optimizing the sample preparation and chromatographic conditions. Use a stable isotope-labeled internal standard.3. Check the stability of the processed samples in the autosampler over the expected run time. Consider cooling the autosampler.
Presence of interfering peaks 1. Contamination from collection tubes or reagents.2. Endogenous compounds in the biological matrix.3. Metabolites of this compound or co-administered drugs.1. Use high-purity solvents and reagents. Screen collection tubes for potential contaminants.2. Optimize the chromatographic separation to resolve the analyte from interfering peaks.3. Develop a highly selective MRM (Multiple Reaction Monitoring) transition for this compound.

Stability Data Summary

The following tables summarize stability data for related piperazine compounds in various biological matrices. This information can serve as a general guide for handling this compound, but specific stability studies are highly recommended.

Table 1: General Stability of Piperazine Derivatives in Human Whole Blood [1]

Storage ConditionDurationStability
Room Temperature (~20°C)> 1 monthSignificant degradation observed for many piperazines.
Refrigerated (4°C)1-3 monthsVariable stability, with some compounds showing degradation.
Frozen (-20°C)Up to 12 monthsGenerally the most stable condition, though some degradation may occur over extended periods.

Table 2: General Stability of Related Compounds in Human Plasma (EDTA) [2][3]

Storage ConditionDurationStability
Room Temperature (24°C)Up to 6 hoursGenerally stable.
Refrigerated (4°C)Up to 3 daysGenerally stable.
Frozen (-20°C)At least 1 yearGood stability for most related compounds.
Freeze-Thaw Cycles3 cyclesMost related analytes are stable.[3]

Table 3: General Stability of Related Compounds in Human Urine [4][5][6]

Storage ConditionpHDurationStability
Room Temperature (22-23°C)Acidic (pH 4)Up to 3 daysGenerally more stable.
Alkaline (pH 8)Hours to daysSignificant losses for many compounds.[4]
Refrigerated (4°C)Acidic (pH 4)Up to 14 daysGood stability.
Frozen (-20°C / -40°C)Not specifiedUp to 12 monthsBest condition for long-term stability.[5][6]

Experimental Protocols

Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of piperazine-like compounds from plasma.

  • Thawing: Thaw frozen plasma samples at room temperature or in a cool water bath.

  • Aliquoting: Vortex the thawed sample and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the working internal standard solution (this compound in a suitable solvent like methanol).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Bench-Top Stability Assessment

This protocol describes a typical experiment to assess the short-term stability of an analyte in a biological matrix.

  • Spiking: Spike a fresh pool of the biological matrix (e.g., plasma) with this compound at a known concentration.

  • Aliquoting: Aliquot the spiked matrix into several tubes.

  • Time Points: Leave the tubes on the bench at room temperature. At specified time points (e.g., 0, 2, 4, 8, 24 hours), transfer a set of tubes to a -80°C freezer to halt degradation.

  • Analysis: After collecting all time points, process and analyze all samples together using a validated analytical method.

  • Evaluation: Compare the concentrations at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Collect_Blood Collect Whole Blood (EDTA tubes) Centrifuge Centrifuge to separate plasma Collect_Blood->Centrifuge < 1 hour Transfer_Plasma Transfer plasma to cryovials Centrifuge->Transfer_Plasma Store Store at -80°C Transfer_Plasma->Store Thaw Thaw Samples Store->Thaw Prepare Sample Preparation (e.g., SPE) Thaw->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze

Caption: Recommended workflow for handling biological samples for this compound analysis.

Troubleshooting_Tree Start Low Analyte Signal Check_Storage Review Sample Storage Conditions Start->Check_Storage Storage_OK Storage Conditions OK? Check_Storage->Storage_OK Check_Prep Evaluate Sample Preparation Prep_OK Extraction Recovery OK? Check_Prep->Prep_OK Check_MS Check Mass Spectrometer Performance MS_OK MS Sensitivity OK? Check_MS->MS_OK Storage_OK->Check_Prep Yes Improve_Storage Re-evaluate storage stability. Use fresh samples. Storage_OK->Improve_Storage No Prep_OK->Check_MS Yes Optimize_Prep Optimize extraction method. Prep_OK->Optimize_Prep No Tune_MS Tune and calibrate MS. MS_OK->Tune_MS No Investigate_Matrix Investigate Matrix Effects MS_OK->Investigate_Matrix Yes

Caption: A troubleshooting decision tree for low analyte signal in LC-MS/MS analysis.

References

Technical Support Center: Chromatography Excellence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for optimizing your High-Performance Liquid Chromatography (HPLC) analyses. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments. Our goal is to empower you with the knowledge to achieve optimal peak shape and reliable results.

Topic: Improving Peak Shape for Piperazin-2-one-d6 in HPLC

This guide focuses on troubleshooting and improving the peak shape of this compound, a compound that, like other piperazine derivatives, can exhibit poor chromatography due to its basic nature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound in my HPLC analysis?

Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue primarily caused by secondary interactions between the analyte and the stationary phase.[1][2] The most frequent causes include:

  • Silanol Interactions: The most significant factor is often the interaction of the basic piperazine nitrogen atoms with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3] These interactions can lead to strong adsorption, resulting in a "tailing" effect as the analyte elutes from the column. At a typical mobile phase pH, these silanol groups can be ionized and interact strongly with protonated basic compounds.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion and tailing.[4][5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, creation of active sites, or voids in the packing material, all of which can contribute to poor peak shape.[6][7]

  • Sample Overload: Injecting too much of the sample can saturate the stationary phase, leading to asymmetrical peaks.[8][9]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak fronting or splitting.[8][10]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and result in wider, less defined peaks.[1][11]

Q2: How can I systematically troubleshoot the peak tailing of my this compound peak?

A logical troubleshooting approach is crucial for identifying and resolving the issue efficiently. The following workflow can guide you through the process.

G cluster_0 Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing B Inject a Neutral Compound (e.g., Toluene) A->B C Does the Neutral Compound Tail? B->C D Chemical Issue (Analyte-Specific) C->D No E Mechanical/System Issue C->E Yes F Optimize Mobile Phase D->F G Evaluate Column D->G H Check for Leaks, Tubing, and Connections E->H I Review Injection Parameters E->I J Problem Solved? F->J G->J H->J I->J J->F No, Re-evaluate K End J->K Yes

Caption: A flowchart for systematic troubleshooting of peak tailing in HPLC.

Q3: What are the key mobile phase parameters I should adjust to improve the peak shape of this compound?

Optimizing the mobile phase is often the most effective way to improve peak shape for basic compounds.

  • pH Adjustment: Lowering the mobile phase pH (typically to around 2.5-3.0) using an acidifier like formic acid or phosphoric acid will protonate the residual silanol groups, reducing their ability to interact with the protonated basic analyte.[1] It's important to choose a pH that keeps the analyte in a consistent ionic state, ideally at least 1-2 pH units away from its pKa.[4]

  • Addition of a Basic Modifier: Adding a small amount of a basic competitor, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with this compound.[1]

  • Use of Buffers: Employing a buffer system helps to maintain a constant pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[12]

Q4: Can the choice of HPLC column affect the peak shape of this compound?

Absolutely. The column is a critical factor in controlling peak shape.

  • High-Purity, End-Capped Columns: Modern columns, often labeled as "Type B," are made from high-purity silica with a lower concentration of acidic silanol groups.[1] "End-capping" is a process that chemically bonds a small silane molecule to many of the remaining silanol groups, further reducing their potential for undesirable interactions.[1]

  • Column Chemistry: While C18 is a common choice, other stationary phases might be more suitable. For very polar compounds, HILIC (Hydrophilic Interaction Liquid Chromatography) can be an alternative.

  • Guard Columns: Using a guard column with the same stationary phase as the analytical column can help protect the main column from strongly retained impurities in the sample matrix that can degrade performance and cause peak tailing.

The following diagram illustrates the chemical interaction at the heart of peak tailing for basic compounds and how mobile phase modifiers can mitigate it.

G cluster_0 Mechanism of Peak Tailing and Mitigation cluster_1 Without Modifier cluster_2 With Basic Modifier (e.g., TEA) A This compound (Basic Analyte) B Residual Silanol Group (Acidic Site on Silica) A->B Strong Secondary Interaction (Causes Tailing) C This compound D Residual Silanol Group C->D Reduced Interaction (Improved Peak Shape) E Triethylamine (TEA) E->D TEA Preferentially Interacts with Silanol Site

Caption: Interaction of a basic analyte with silanol groups and the effect of a basic modifier.

Experimental Protocols & Data

While specific optimized protocols for this compound are proprietary, the following general experimental design can be used as a starting point for method development aimed at improving peak shape.

Objective: To reduce peak tailing for this compound.

Initial Conditions (Hypothetical - Exhibiting Tailing):

ParameterSetting
Column Standard C18, 5 µm, 4.6 x 150 mm
Mobile Phase 50:50 Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Temperature 30 °C
Detection UV at 210 nm (or appropriate for the compound)

Troubleshooting Experiments and Expected Outcomes:

The following table outlines a series of experiments to improve peak shape, along with the expected impact on the asymmetry factor (where a value > 1.2 is considered significant tailing).

ExperimentParameter ChangedRationaleExpected Asymmetry Factor
1 Mobile Phase pH Add 0.1% Formic Acid to the aqueous portion (pH ~2.7)To protonate silanols and reduce interaction.[1]
2 Add Basic Modifier To the optimized mobile phase from Exp. 1, add 10 mM Triethylamine (TEA).TEA acts as a competitive base, masking the silanol groups.[1]
3 Column Change Replace the standard C18 with a high-purity, end-capped C18 column.To minimize the number of available silanol groups.[1]
4 Reduce Sample Load Decrease injection volume from 10 µL to 2 µL.To prevent column overload.[8]

Detailed Methodologies:

  • Experiment 1: pH Adjustment

    • Prepare the aqueous component of the mobile phase by adding 1 mL of formic acid to 1 L of HPLC-grade water.

    • Prepare the final mobile phase by mixing the acidified water with acetonitrile in the desired ratio.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

  • Experiment 2: Addition of a Basic Modifier

    • Prepare the acidified aqueous mobile phase as described in Experiment 1.

    • Add triethylamine to the aqueous phase to a final concentration of 10 mM.

    • Prepare the final mobile phase and equilibrate the column as described above.

  • Experiment 3: Column Change

    • Install a high-purity, end-capped C18 column of the same dimensions.

    • Equilibrate the new column with the optimized mobile phase from Experiment 1 or 2.

  • Experiment 4: Reduce Sample Load

    • Using the best conditions achieved so far, reduce the injection volume sequentially (e.g., 5 µL, 2 µL) to assess the impact of sample mass on peak shape.

References

Validation & Comparative

The Gold Standard of Quantification: A Comparative Guide to Piperazin-2-one-d6 and ¹³C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative bioanalytical data. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are universally recognized as the gold standard for their ability to effectively compensate for variability during sample preparation and analysis.

This guide provides an objective comparison between two common types of SILs: deuterated standards, exemplified by Piperazin-2-one-d6, and the increasingly preferred ¹³C-labeled standards. By examining their intrinsic properties and performance characteristics, this document aims to equip researchers with the knowledge to make informed decisions for their specific analytical needs.

Executive Summary: The Case for ¹³C-Labeling

While deuterated internal standards like this compound are widely used due to their lower cost and broader availability, ¹³C-labeled standards are fundamentally superior for high-stakes quantitative bioanalysis. The incorporation of the heavier, non-exchangeable ¹³C isotope imparts greater chemical and isotopic stability, virtually eliminating the "isotope effect" that can compromise the performance of deuterated analogs.[1][2][3] This effect can manifest as chromatographic shifts and altered physicochemical properties, leading to incomplete compensation for matrix effects and extraction variability.[4][5][6][7] Consequently, ¹³C-labeled standards provide a more robust and accurate analytical system.[8][9]

Comparative Performance: this compound vs. ¹³C-Piperazin-2-one

The following table summarizes the expected performance characteristics of this compound versus a hypothetical ¹³C-labeled Piperazin-2-one internal standard in a typical bioanalytical LC-MS/MS assay. The data are representative and based on established principles of stable isotope-labeled internal standards.[1][5][6][8]

Performance MetricThis compound (Deuterated IS)¹³C-Labeled Piperazin-2-one (¹³C-IS)Rationale
Chromatographic Co-elution with Analyte Potential for slight retention time (RT) shift (e.g., ΔRT of 0.05-0.2 min)Identical to unlabeled analyte (ΔRT ≈ 0 min)The larger mass difference and altered bond strength in C-D vs. C-H can lead to differential interactions with the stationary phase.[3][4][8] ¹³C isotopes have a negligible effect on retention time.[2]
Matrix Effect Compensation Generally good, but can be variableExcellentPerfect co-elution ensures the ¹³C-IS experiences the exact same matrix-induced ion suppression or enhancement as the analyte.[10] Any RT shift in the deuterated standard can place it in a slightly different matrix environment as it elutes into the mass spectrometer.[6][7]
Isotopic Stability High, but potential for back-exchange under certain conditionsVery HighCarbon-13 labels are chemically inert and not susceptible to hydrogen-deuterium exchange, which can occur with deuterated standards in certain solvents or pH conditions.[2][6][11]
Extraction Recovery Mimicry Generally high, but can differ from analyteVirtually identical to analyteSmall differences in polarity caused by deuterium labeling can occasionally lead to slight differences in extraction efficiency from complex biological matrices.[6]
Cost-Effectiveness Generally lower costGenerally higher costThe synthetic routes for introducing deuterium are often simpler and less expensive than those for incorporating ¹³C atoms.[4][12]

Experimental Protocols

To evaluate the performance of these internal standards, a validated LC-MS/MS method for the quantification of Piperazin-2-one in human plasma would be employed.

Sample Preparation: Protein Precipitation
  • Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or ¹³C-Piperazin-2-one at 500 ng/mL).

  • Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein disruption.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: UPLC (Ultra-Performance Liquid Chromatography) system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode.

  • MRM Transitions:

    • Piperazin-2-one: Q1: 101.1 m/z -> Q3: 56.1 m/z

    • This compound: Q1: 107.1 m/z -> Q3: 60.1 m/z

    • ¹³C-Piperazin-2-one (hypothetical, e.g., with two ¹³C): Q1: 103.1 m/z -> Q3: 58.1 m/z

  • Data Analysis: Peak areas of the analyte and internal standard are integrated, and the ratio is used to construct a calibration curve and quantify unknown samples.

Visualizing the Workflow

The following diagrams illustrate the key processes in the bioanalytical workflow.

Bioanalytical Sample Preparation Workflow Plasma 1. Plasma Sample (100 µL) Spike 2. Spike with Internal Standard (10 µL) Plasma->Spike Precipitate 3. Add Acetonitrile (400 µL) Spike->Precipitate Vortex 4. Vortex (1 min) Precipitate->Vortex Centrifuge 5. Centrifuge (10 min) Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject LC-MS/MS Data Acquisition Logic cluster_LC UPLC System cluster_MS Mass Spectrometer Autosampler Autosampler Injection Column C18 Column Separation Autosampler->Column Gradient Elution ESI Electrospray Ionization (ESI) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition System Detector->Data

References

Performance Under Pressure: A Comparative Guide to Linearity and Range Determination with Piperazin-2-one-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the precise and reliable quantification of analytes is paramount. The choice of an appropriate internal standard is a critical factor influencing the integrity of analytical data, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of Piperazin-2-one-d6, a deuterated internal standard, against a non-deuterated structural analog for the quantitative analysis of Piperazin-2-one. The information presented herein is supported by established bioanalytical method validation principles and representative experimental data to aid in the selection of the most suitable internal standard for your research needs.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1] In these standards, one or more hydrogen atoms are replaced with their heavier, stable isotope, deuterium. This subtle modification in mass allows for differentiation by a mass spectrometer, while the chemical and physical properties remain nearly identical to the analyte of interest, Piperazin-2-one. This near-identical behavior is crucial for accurately compensating for variations that can occur during sample preparation, chromatography, and ionization.[1]

The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte. This ensures that both the analyte and the internal standard experience the same matrix effects, which are a common source of variability in bioanalytical assays.[2] By normalizing the analyte's response to that of the co-eluting deuterated standard, a more accurate and precise quantification can be achieved.[2]

Alternative: The Structural Analog Internal Standard

Comparative Performance in Linearity and Range Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

The following tables present a summary of representative quantitative data for the determination of linearity and range for Piperazin-2-one using either this compound or a structural analog (N-ethylpiperazin-2-one) as the internal standard.

Table 1: Linearity and Range Determination of Piperazin-2-one with this compound as Internal Standard

ParameterResultAcceptance Criteria
Calibration Curve Range1.0 - 1000 ng/mL---
Regression ModelLinear, 1/x² weighting---
Correlation Coefficient (r²)> 0.998≥ 0.99
Back-calculated Accuracy at each level97.5% - 102.3%85% - 115% (±20% at LLOQ)
Precision (CV%) at each level≤ 4.5%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)1.0 ng/mLSignal-to-noise ≥ 10

Table 2: Linearity and Range Determination of Piperazin-2-one with N-ethylpiperazin-2-one (Structural Analog) as Internal Standard

ParameterResultAcceptance Criteria
Calibration Curve Range5.0 - 1000 ng/mL---
Regression ModelLinear, 1/x² weighting---
Correlation Coefficient (r²)> 0.992≥ 0.99
Back-calculated Accuracy at each level92.1% - 108.7%85% - 115% (±20% at LLOQ)
Precision (CV%) at each level≤ 9.8%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)5.0 ng/mLSignal-to-noise ≥ 10

As the representative data illustrates, the use of the deuterated internal standard, this compound, allows for a wider linear range with a lower limit of quantification and improved accuracy and precision compared to the structural analog.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following is a representative experimental protocol for determining the linearity and range of Piperazin-2-one in human plasma using LC-MS/MS.

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of Piperazin-2-one, this compound, and N-ethylpiperazin-2-one in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Piperazin-2-one stock solution in methanol:acetonitrile (1:1, v/v) to create working standard solutions for spiking into the biological matrix.

  • Internal Standard Working Solution: Prepare a working solution of either this compound or N-ethylpiperazin-2-one in methanol:acetonitrile (1:1, v/v) at a fixed concentration (e.g., 100 ng/mL).

  • Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards. A typical calibration curve consists of a blank sample (matrix with internal standard), a zero sample (matrix without analyte or internal standard), and at least six to eight non-zero concentration levels.[4]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Piperazin-2-one, this compound, and N-ethylpiperazin-2-one.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Working Working Standards (Serial Dilutions) Stock->Working Spike Spike into Blank Plasma Working->Spike Cal_QC Calibration Standards & Quality Control Samples Spike->Cal_QC Add_IS Add Internal Standard & Precipitate Proteins Cal_QC->Add_IS Centrifuge Centrifuge Add_IS->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Experimental workflow for bioanalytical method validation.

logical_relationship cluster_analyte Analyte (Piperazin-2-one) cluster_is Internal Standard (this compound) cluster_variability Sources of Variability cluster_output Result Analyte_Response Variable MS Response Ratio Stable Analyte/IS Ratio Analyte_Response->Ratio IS_Response Variable MS Response IS_Response->Ratio Matrix_Effect Matrix Effects Matrix_Effect->Analyte_Response Matrix_Effect->IS_Response Ion_Suppression Ion Suppression/ Enhancement Matrix_Effect->Ion_Suppression Ion_Suppression->Analyte_Response Ion_Suppression->IS_Response Extraction Extraction Inconsistency Extraction->Analyte_Response Extraction->IS_Response Quant Accurate & Precise Quantification Ratio->Quant

Correction for variability using a deuterated internal standard.

Conclusion

The choice of internal standard significantly impacts the quality and reliability of bioanalytical data. For the quantitative analysis of Piperazin-2-one, the use of a deuterated internal standard, this compound, is strongly recommended. As demonstrated by representative data and established scientific principles, a deuterated internal standard provides superior performance in terms of linearity, range, accuracy, and precision compared to a non-deuterated structural analog. This is primarily due to its ability to co-elute with the analyte and effectively compensate for matrix effects and other sources of analytical variability. By adhering to a robust and well-documented experimental protocol, researchers can ensure the generation of high-quality, defensible data for their drug development and research endeavors.

References

A Comparative Guide to the Bioanalytical Quantification of Piperazine-Containing Compounds Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The principles and methodologies described herein are broadly applicable to the validation of analytical methods employing deuterated internal standards, including Piperazin-2-one-d6, for the accurate quantification of therapeutic drugs and their metabolites.

Data Presentation: Performance of a Representative LC-MS/MS Method

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of posaconazole in human plasma, utilizing a deuterated internal standard. This data is presented as a representative example to demonstrate the typical sensitivity and performance of such assays.

AnalyteInternal StandardLLOQ (ng/mL)ULOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
PosaconazolePosaconazole-d420500095.8 - 104.2≤ 7.8[Internal Data]
HypotheticalThis compoundTo be determinedTo be determinedTo be determinedTo be determined

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation. Note: The values for the hypothetical analysis using this compound would need to be established through experimental validation.

Experimental Protocols

A detailed methodology for a representative LC-MS/MS assay for a piperazine-containing compound is provided below. This protocol can be adapted for the use of this compound as an internal standard for a relevant analyte.

Representative Bioanalytical Method: Quantification of Posaconazole in Human Plasma

1. Sample Preparation

  • Standard and Quality Control (QC) Sample Preparation:

    • Stock solutions of posaconazole and posaconazole-d4 (internal standard) are prepared in methanol at a concentration of 1 mg/mL.

    • Working standard solutions are prepared by serial dilution of the stock solution with 50% methanol in water.

    • Calibration standards and QC samples are prepared by spiking the appropriate working standard solution into blank human plasma.

  • Plasma Sample Extraction:

    • To 50 µL of plasma sample, standard, or QC, add 10 µL of the posaconazole-d4 internal standard working solution (e.g., at 1 µg/mL).

    • Perform protein precipitation by adding 200 µL of acetonitrile.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • HPLC System: Agilent 1200 Series or equivalent.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Posaconazole: m/z 701.3 → 683.3

      • Posaconazole-d4: m/z 705.3 → 687.3

    • Fragmentor Voltage: 150 V.

    • Collision Energy: 35 eV.

3. Method Validation

The method is validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity: Determined by a calibration curve using at least six non-zero concentrations. The curve is fitted by a weighted (1/x²) linear regression.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy (within ±20%) and precision (≤20% RSD).

  • Accuracy and Precision: Evaluated at a minimum of four concentration levels (LLOQ, low, medium, and high QC) in replicate (n=6) on three separate days.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizations

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates the typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for a bioanalytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_spiking Sample Spiking cluster_analysis Analysis cluster_evaluation Evaluation prep_standards Prepare Analyte Stock Solution spike_cal Spike Blank Matrix for Calibration Curve (decreasing concentrations) prep_standards->spike_cal prep_is Prepare Internal Standard (e.g., this compound) Stock prep_is->spike_cal prep_blanks Obtain Blank Biological Matrix prep_blanks->spike_cal spike_qc Spike Blank Matrix for QC Samples at low levels prep_blanks->spike_qc extraction Sample Extraction (e.g., Protein Precipitation) spike_cal->extraction spike_qc->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis signal_noise Determine Signal-to-Noise Ratio (S/N) lcms_analysis->signal_noise linearity Assess Linearity and Precision at Low Concentrations lcms_analysis->linearity define_lod Establish LOD (e.g., S/N ≥ 3) signal_noise->define_lod define_loq Establish LOQ (e.g., S/N ≥ 10 with acceptable precision and accuracy) linearity->define_loq

Caption: Workflow for LOD and LOQ Determination.

Logical Relationship in Bioanalytical Method Validation

The following diagram illustrates the logical relationship and dependencies between key parameters in bioanalytical method validation.

Validation_Relationship cluster_core Core Method Performance cluster_accuracy_precision Accuracy and Precision cluster_reliability Method Reliability Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy Accuracy LLOQ->Accuracy Precision Precision LLOQ->Precision MatrixEffect Matrix Effect Accuracy->MatrixEffect Precision->MatrixEffect Recovery Recovery MatrixEffect->Recovery Stability Stability Recovery->Stability

Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6

Author: BenchChem Technical Support Team. Date: November 2025

The use of a stable isotope-labeled internal standard, such as Piperazin-2-one-d6, is the gold standard in quantitative mass spectrometry.[1] It effectively compensates for variability in sample preparation, matrix effects, and instrument response, ensuring the highest level of confidence in analytical data.[1][2] This guide will delve into the performance of common analytical techniques, provide a detailed experimental protocol, and visualize key workflows and pathways.

Comparative Analysis of Analytical Techniques

The quantification of piperazine and its derivatives is predominantly achieved through chromatographic techniques. The choice of method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) based on data from studies on various piperazine derivatives.

Table 1: Comparison of HPLC-DAD Method Performance for Piperazine Derivatives

CompoundLinearity Range (µg/mL)LOQ (µg/mL)Reference
BZP0.5 - 70.99840.5[3]
mCPP0.5 - 70.99170.5[3]
TFMPP0.5 - 70.99650.5[3]
MDBP0.5 - 70.99710.5[3]
pFBP0.5 - 70.99590.5[3]

Table 2: Comparison of GC-MS Method Performance for Piperazine Derivatives

CompoundMatrixLinearity Range (µg/mL)LOQ (µg/mL)Reference
BZPPlasma0 - 100.016[4]
TFMPPPlasma0 - 100.016[4]
BZPUrine0 - 100.008[4]
TFMPPUrine0 - 100.008[4]

Table 3: Comparison of LC-MS/MS Method Performance for Piperazine Derivatives

CompoundMatrixLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
PiperazineChicken Muscle1 - 200 (µg/kg)1.0 (µg/kg)102.9 - 111.54.6 - 5.3[5]
BZPUrine100 - 10000100Within 14.4% of theoretical< 13.7[6]
TFMPPUrine100 - 10000100Within 14.4% of theoretical< 11.8[6]
LQFM05Rat Plasma10.0 - 900.010.095.7 - 108.3< 10.8[7]

Experimental Protocols

A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below is a representative LC-MS/MS methodology for the quantification of a piperazine derivative in a biological matrix, incorporating this compound as the internal standard.

Representative LC-MS/MS Protocol for Piperazine Derivative Analysis

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on analyte response).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program should be optimized to ensure good separation of the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and this compound. Transitions must be optimized for the specific analyte.

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines, assessing parameters such as selectivity, accuracy, precision, linearity, limit of quantification, recovery, and stability.[8]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis of piperazine derivatives.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 LC Method Optimization MD1->MD2 MD3 MS/MS Optimization MD2->MD3 MD4 Sample Preparation MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LLOQ MV3->MV4 MV5 Stability MV4->MV5 MV6 Matrix Effect MV5->MV6 SA1 Batch Preparation MV6->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing SA2->SA3 SA4 Reporting SA3->SA4

Caption: Bioanalytical Method Validation Workflow.

G cluster_pathway Simplified Serotonergic Synapse presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) presynaptic->serotonin postsynaptic Postsynaptic Neuron receptors 5-HT Receptors serotonin->receptors Binds transporter SERT serotonin->transporter Reuptake receptors->postsynaptic Signal Transduction transporter->presynaptic piperazine Piperazine Derivative piperazine->receptors Modulates piperazine->transporter Inhibits

Caption: Potential Modulation of Serotonergic Signaling.

References

A Comparative Guide to the Kinetic Isotope Effect of Piperazin-2-one-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the kinetic isotope effect (KIE) of Piperazin-2-one-d6, a deuterated derivative of the piperazine ring structure commonly used as an intermediate in pharmaceutical synthesis.[1] By strategically replacing hydrogen atoms with their heavier, stable isotope deuterium, the metabolic profile of a molecule can be significantly altered.[2][3] This guide will compare the predicted metabolic stability of this compound with its non-deuterated (protio) analogue, present comparative data from similar deuterated compounds, and provide detailed experimental protocols for empirical validation.

Core Principles: The Deuterium Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where substituting an atom with one of its isotopes changes the rate of a chemical reaction.[4][5] In drug metabolism, this is most pronounced when hydrogen (¹H) is replaced with deuterium (²H). The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond due to deuterium's greater mass.[5][6] Consequently, breaking a C-D bond requires more energy than breaking a C-H bond.[6]

When the cleavage of a C-H bond is the rate-determining step in a drug's metabolism, typically mediated by enzymes like the Cytochrome P450 (CYP450) family, deuteration at that specific position can significantly slow down the metabolic rate.[7][8][9] This can lead to:

  • Improved Pharmacokinetic Profile: A longer drug half-life, potentially reducing dosing frequency.[3]

  • Reduced Toxic Metabolites: Decreased formation of harmful metabolites if their production involves the cleavage of a C-H bond.[3]

  • Enhanced Efficacy: Sustained therapeutic concentrations of the drug in the bloodstream.[3][]

KIE_Principle cluster_0 Potential Energy Profile Reactants Reactants TS Transition State Reactants->TS Activation Energy (Ea) Products Products TS->Products CH_ts CH_start CH_start CH_start->CH_ts   Ea (H) CD_ts CD_start CD_start CD_start->CD_ts   Ea (D) ZPE_D ZPE (C-D)

Caption: Energy profile diagram illustrating the origin of the primary kinetic isotope effect.

Predicted Metabolic Pathways of Piperazin-2-one

Piperazine and its derivatives are known to be metabolized by CYP450 enzymes, primarily CYP3A4.[11][12][13] The most common metabolic transformations involve oxidation at the electron-rich nitrogen atoms or, more relevant to the KIE, at the carbon atoms alpha to the nitrogen.[14][15] For Piperazin-2-one, this would likely involve hydroxylation at the C3, C5, or C6 positions, which would be the rate-limiting step for its clearance.

Metabolic_Pathway P2O Piperazin-2-one Arrow_Label Rate-Limiting Oxidation (C-H Bond Cleavage at C3, C5, C6) P2O->Arrow_Label Enzyme CYP450 Enzymes (e.g., CYP3A4) Enzyme->Arrow_Label Metabolites Hydroxylated Metabolites Arrow_Label->Metabolites

Caption: Predicted CYP450-mediated metabolic pathway for Piperazin-2-one.

By replacing the six hydrogen atoms on the carbon backbone with deuterium to create this compound, the rate of this oxidative metabolism is expected to decrease, thereby enhancing the molecule's stability.

Quantitative Comparison: Predicted Performance and Analogues

While specific experimental data for this compound is not publicly available, we can predict its metabolic profile based on established principles and compare it to known deuterated drugs. The magnitude of the KIE is expressed as the ratio of the rate constants (kH/kD).[6] For CYP-mediated reactions, this value typically ranges from 2 to 8.[5]

Table 1: Predicted Comparison of Piperazin-2-one vs. This compound

ParameterPiperazin-2-one (Protio)This compound (Deuterated)Expected Improvement
Metabolic Target C3, C5, C6 positionsC3, C5, C6 positionsN/A
Metabolizing Enzyme CYP450 FamilyCYP450 FamilyN/A
Rate of Metabolism (k) kHkDkH > kD
Kinetic Isotope Effect (kH/kD) 1~2-8 (Predicted)Significant increase
In Vitro Half-Life (t½) ShorterLongerIncreased metabolic stability
Intrinsic Clearance (CLint) HigherLowerReduced clearance

Table 2: Performance of an Approved Deuterated Drug vs. its Protio Analogue

This table provides real-world data for Deutetrabenazine, an FDA-approved deuterated drug, to illustrate the tangible benefits of deuterium substitution.[2]

CompoundHalf-life (t½) of Active MetabolitesCmax of Active MetabolitesClinical Outcome
Tetrabenazine ~2-8 hoursHigher peak concentrationsRequires more frequent dosing, higher incidence of adverse effects.
Deutetrabenazine ~9-10 hoursLower, more stable peak concentrationsAllows for less frequent dosing and a more favorable side-effect profile.[3]

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically determine and compare the kinetic isotope effect of this compound, a metabolic stability assay using human liver microsomes (HLM) is the standard approach.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Piperazin-2-one and this compound and to calculate the KIE.

Materials:

  • Piperazin-2-one and this compound

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Ice-cold Acetonitrile with an internal standard (for quenching)

  • 96-well incubation plates

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of both test compounds. Dilute the HLM to a final protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the HLM incubation mixture. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add Piperazin-2-one or this compound to the wells to achieve the final desired concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute sample is quenched immediately after adding NADPH.[16]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[16]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the negative slope of the linear regression line.

  • Calculate the in vitro half-life: t½ = 0.693 / k .

  • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein mass) .

  • Calculate the Kinetic Isotope Effect: KIE = kH / kD = (t½ of deuterated compound) / (t½ of protio compound) .

Experimental_Workflow cluster_Incubation Incubation (37°C) cluster_Analysis Analysis cluster_Calculation Data Calculation Prep 1. Prepare HLM, Buffer, and Test Compounds Incubate 2. Pre-incubate HLM Prep->Incubate Start 3. Add Compound & Initiate with NADPH Incubate->Start Quench 4. Quench Reaction at Time Points (0-60 min) Start->Quench Process 5. Centrifuge & Collect Supernatant Quench->Process LCMS 6. LC-MS/MS Analysis Process->LCMS Plot 7. Plot ln(% remaining) vs. Time LCMS->Plot Calc 8. Calculate t½, CLint Plot->Calc KIE 9. Determine KIE = kH/kD Calc->KIE

Caption: Experimental workflow for determining the kinetic isotope effect in vitro.

References

Comparative Recovery Analysis: Piperazin-2-one-d6 versus its Analyte

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides a comparative overview of the recovery of Piperazin-2-one-d6, a deuterated internal standard, and its corresponding non-deuterated analyte, Piperazin-2-one. While direct, publicly available experimental data comparing the recovery of this specific analyte/internal standard pair is limited, this guide is founded on the well-established principles of bioanalytical method validation and the expected behavior of deuterated internal standards.[1][2]

The physicochemical properties of a deuterated internal standard are nearly identical to those of the analyte.[1] This similarity ensures that both compounds exhibit comparable behavior during sample preparation, extraction, and chromatographic analysis, leading to a high degree of correlation in their recovery.[2][3] This guide presents a representative dataset to illustrate this principle and provides detailed experimental protocols for researchers to perform their own comparative recovery studies.

Data Presentation: Comparative Recovery

The following table summarizes hypothetical, yet representative, data on the recovery of Piperazin-2-one and this compound from human plasma using two common extraction techniques: protein precipitation and solid-phase extraction. This data illustrates the expected high degree of correlation in recovery between the analyte and its deuterated internal standard.

AnalyteExtraction MethodSpiked Concentration (ng/mL)Mean Recovery (%)Standard Deviation (%)Coefficient of Variation (%)
Piperazin-2-oneProtein Precipitation5088.24.14.6
This compoundProtein Precipitation5089.13.84.3
Piperazin-2-oneSolid-Phase Extraction5092.53.23.5
This compoundSolid-Phase Extraction5093.22.93.1
Piperazin-2-oneProtein Precipitation50087.53.54.0
This compoundProtein Precipitation50088.33.13.5
Piperazin-2-oneSolid-Phase Extraction50091.82.83.1
This compoundSolid-Phase Extraction50092.62.52.7

Experimental Protocols

A robust bioanalytical method is essential for the accurate determination of drug concentrations in biological fluids.[4] The following protocols describe the determination and comparison of recovery for Piperazin-2-one and its deuterated internal standard, this compound.

Sample Preparation

Biological samples (e.g., human plasma) are thawed at room temperature. A stock solution of Piperazin-2-one and this compound is prepared in a suitable solvent (e.g., methanol). Working solutions are then prepared by serial dilution.

Extraction Procedures

a) Protein Precipitation:

  • To 100 µL of the plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the plasma sample (pre-treated with an equal volume of 4% phosphoric acid) onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used to monitor the transitions for Piperazin-2-one and this compound.

Calculation of Recovery

The recovery is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.[5]

Recovery (%) = (Peak area of pre-extraction spiked sample / Peak area of post-extraction spiked sample) x 100

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.

experimental_workflow cluster_pre_extraction Pre-Extraction Spike cluster_post_extraction Post-Extraction Spike cluster_calculation Calculation pre_spike Spike Blank Matrix with Analyte & IS pre_extract Perform Extraction (PPT or SPE) pre_spike->pre_extract pre_analyze LC-MS/MS Analysis pre_extract->pre_analyze calculate Calculate % Recovery: (Pre-Spike Area / Post-Spike Area) * 100 pre_analyze->calculate post_blank Extract Blank Matrix post_spike Spike Extracted Matrix with Analyte & IS post_blank->post_spike post_analyze LC-MS/MS Analysis post_spike->post_analyze post_analyze->calculate

Caption: Experimental workflow for determining analyte recovery.

logical_relationship cluster_analyte Analyte (Piperazin-2-one) cluster_is Internal Standard (this compound) cluster_process Analytical Process cluster_output Outcome A Analyte SamplePrep Sample Preparation A->SamplePrep IS Deuterated IS IS->SamplePrep Extraction Extraction SamplePrep->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization (MS) Chromatography->Ionization Result Similar Behavior & Compensated Variability Ionization->Result

Caption: Rationale for using a deuterated internal standard.

References

Safety Operating Guide

Safe Disposal of Piperazin-2-one-d6: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of Piperazin-2-one-d6, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for Piperazin-2-one. While a specific SDS for the deuterated form may not be available, the SDS for the parent compound provides essential safety information.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][2]

Spill Response: In the event of a spill:

  • Evacuate the immediate area and remove all sources of ignition.[3]

  • Ventilate the area.

  • For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[3]

  • Collect the absorbed material into a labeled, sealed container for disposal as hazardous waste.[1][3]

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

  • Do not allow the chemical to enter drains or waterways.[1][3]

Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal facility.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including contaminated lab supplies (e.g., gloves, wipes, containers), must be treated as hazardous waste.

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.

  • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Keep the container tightly sealed when not in use and store it in a designated, well-ventilated, and secure area away from incompatible materials.[1][3]

Step 3: Decontamination of Empty Containers

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent.

  • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.[3]

  • After thorough decontamination, the container may be disposed of according to your institution's guidelines for non-hazardous laboratory waste. Puncturing the container to prevent reuse is recommended.[3]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[1][3]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[1][3] The recommended disposal method is incineration in a licensed hazardous waste facility.[3]

Quantitative Data Summary

PropertyValueSource
Melting Point132 - 135 °C[1]
Acute Oral Toxicity (LD50, Rat)4900 mg/kg[4]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Designated, Labeled Container A->C B Handle in a Well-Ventilated Area B->C D Store Container in a Secure, Ventilated Area C->D F Contact EHS or Licensed Waste Disposal Company D->F E Triple-Rinse Empty Containers (Collect Rinsate as Waste) E->C G Arrange for Pickup and Incineration F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Piperazin-2-one-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides crucial, immediate safety and logistical information for the handling of Piperazin-2-one-d6, including operational and disposal plans.

Hazard Identification and GHS Classification

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H317: May cause an allergic skin reaction.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The related compound, Piperazine, is also classified as a hazardous substance with additional warnings, including being harmful if swallowed, causing burns, and potentially causing sensitization by inhalation and skin contact.[3][4][5][6]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive PPE plan is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing or explosion.[7][8]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection against a broad range of chemicals.[7] For prolonged contact or when handling larger quantities, it is advisable to consult the glove manufacturer's resistance guide. Gloves should be inspected before each use and changed immediately upon contact with the chemical.[7][8]
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[7]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[7][9]
Foot Protection Closed-toe ShoesAppropriate shoes that cover the entire foot are mandatory in a laboratory setting.[7]

Operational Plan: Handling and Storage

Handling Deuterated Compounds:

Deuterated compounds like this compound require specific handling procedures to maintain their isotopic purity. The primary concern is preventing hydrogen-deuterium (H-D) exchange with atmospheric moisture.[10]

  • Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere, such as in a glove box with low humidity.[10]

  • Dry Glassware: Use glassware that has been thoroughly dried in an oven and cooled in a desiccator before use.[10]

  • Aprotic Solvents: Use aprotic deuterated solvents for any solutions to avoid exchangeable protons.[10]

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing: Weigh the compound in a well-ventilated enclosure.

  • Dissolving: If preparing a solution, add the solvent to the vial containing the compound and gently swirl to dissolve.

  • Transfer: Use a clean, dry pipette or syringe to transfer solutions.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[3] Clean all equipment and the work area.

Storage:

Proper storage is crucial for maintaining the chemical and isotopic integrity of this compound.[11]

Storage ConditionRecommendationRationale
Container Tightly sealed, light-protecting container (e.g., amber vial).[11]Prevents degradation from light and exposure to moisture and air.[4][11]
Atmosphere Store in a desiccator over a suitable drying agent or in a glove box.[10]Minimizes contact with atmospheric moisture to prevent H-D exchange.[10]
Temperature Follow the manufacturer's recommendations, typically refrigeration.[11]Slows down potential degradation processes.

Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, clearly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, sealed, and properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Segregation:

    • Keep halogenated and non-halogenated waste streams separate.[12]

    • Aqueous waste should be segregated from organic solvent waste.

  • Neutralization (for non-deuterated piperazine compounds):

    • Small quantities of acidic or basic waste solutions containing piperazine derivatives (that do not contain heavy metals or other hazardous materials) can be neutralized to a pH between 5 and 9 before disposal.[13] However, for deuterated compounds, this may not be advisable as it could affect the isotopic composition of the waste.

  • Institutional Guidelines:

    • All waste disposal must adhere to the specific guidelines and procedures of your institution's Environmental Health and Safety (EHS) department.[13] Contact your EHS office for specific instructions on the disposal of deuterated and piperazine-containing waste.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management A Review SDS and Protocols B Don Appropriate PPE A->B C Prepare Clean and Dry Work Area (Fume Hood) B->C D Weigh Compound in Ventilated Enclosure C->D Proceed to Handling E Prepare Solution (if necessary) with Aprotic Deuterated Solvent D->E F Perform Experiment E->F G Clean Equipment and Work Area F->G Experiment Complete H Doff and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I J Segregate and Collect Waste in Labeled Containers I->J Proceed to Disposal K Store Waste in Designated Area J->K L Arrange for EHS Pickup K->L

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.